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  • Product: Methyl ethyl(tributylstannyl)carbamate
  • CAS: 3587-12-0

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Methyl ethyl(tributylstannyl)carbamate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl ethyl(tributylstannyl)carbamate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl ethyl(tributylstannyl)carbamate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of Methyl ethyl(tributylstannyl)carbamate, a representative N-stannylated carbamate. Organotin compounds are versatile reagents in organic synthesis, and their carbamate derivatives offer unique reactivity profiles. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and rigorous analytical confirmation. We will explore a plausible synthetic route, detail the application of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation, and underscore the critical safety protocols required when handling highly toxic organotin compounds.

Introduction to Organotin Carbamates

Overview of Organotin Compounds

Organotin compounds, defined by the presence of at least one tin-carbon (Sn-C) bond, are a significant class of organometallic chemicals.[1] Their utility spans a wide range of applications, including use as PVC stabilizers, catalysts in polymer chemistry, and potent biocides.[2] The biological activity and toxicity of organotin compounds are critically dependent on the number and nature of the organic substituents attached to the tin atom.[2][3] The general order of mammalian toxicity is triorganotins (R₃SnX) > diorganotins (R₂SnX₂) > monoorganotins (RSnX₃), with tri-substituted compounds like tributyltin (TBT) derivatives exhibiting the highest toxicity.[2][4] Their unique physicochemical properties, however, make them valuable reagents in synthetic chemistry.

The Carbamate Functional Group

The carbamate group, an amide-ester hybrid, is a cornerstone structural motif in organic chemistry, medicinal chemistry, and materials science.[5][6] Carbamates are widely used as protecting groups for amines in peptide synthesis, serve as key pharmacophores in numerous approved drugs, and form the repeating linkage in polyurethane polymers.[5][7][8] Their chemical stability, coupled with their ability to engage in hydrogen bonding and modulate molecular conformations, makes them a versatile functional group for fine-tuning the properties of a molecule.[6]

Profile: Methyl ethyl(tributylstannyl)carbamate

Methyl ethyl(tributylstannyl)carbamate (C₁₆H₃₅NO₂Sn) represents the convergence of these two chemical classes.[9] It is an N-stannylated carbamate, where a tributyltin moiety is directly bonded to the nitrogen atom of methyl ethylcarbamate. This structure suggests its potential as a synthetic intermediate, for instance, as a non-basic, lipophilic source of the methyl ethylcarbamate anion in acylation or addition reactions. The Sn-N bond is polarized and susceptible to cleavage, enabling the transfer of the carbamoyl group to various electrophiles under specific conditions.

Synthesis of Methyl ethyl(tributylstannyl)carbamate

Mechanistic Rationale and Strategy Selection

The synthesis of N-stannylated carbamates can be approached through several routes. A highly efficient and common method for forming Sn-N bonds is the reaction of an organotin oxide or alkoxide with a compound containing an acidic N-H proton. This strategy is advantageous because the byproduct, water or an alcohol, is easily removed, often driving the reaction to completion.

For the synthesis of Methyl ethyl(tributylstannyl)carbamate, we propose the reaction of bis(tributyltin) oxide ((Bu₃Sn)₂O) with methyl ethylcarbamate . The rationale is as follows:

  • Reactivity: The N-H proton of the secondary carbamate is sufficiently acidic to react with the basic oxygen of bis(tributyltin) oxide.

  • Byproduct Removal: The sole byproduct of this condensation reaction is water, which can be removed azeotropically with a suitable solvent like toluene, thereby preventing the reverse hydrolysis reaction and ensuring a high yield.

  • Precursor Availability: Both bis(tributyltin) oxide and methyl ethylcarbamate are commercially available or readily synthesized precursors.

Proposed Synthetic Workflow

The overall process involves the condensation reaction, followed by purification to isolate the target compound.

SynthesisWorkflow Start Starting Materials: - bis(tributyltin) oxide - methyl ethylcarbamate - Toluene (solvent) Reaction Condensation Reaction (Reflux with Dean-Stark Trap) Start->Reaction Combine & Heat Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Cool & Concentrate Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Product Final Product: Methyl ethyl(tributylstannyl)carbamate Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis Verify Structure & Purity

Caption: Synthetic workflow for Methyl ethyl(tributylstannyl)carbamate.

Detailed Experimental Protocol

Warning: Tributyltin compounds are highly toxic and should be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment.[2][4]

Materials:

  • bis(tributyltin) oxide ((Bu₃Sn)₂O)

  • Methyl ethylcarbamate

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Vacuum distillation setup

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagents: Charge the flask with methyl ethylcarbamate (1.0 equivalent), bis(tributyltin) oxide (0.5 equivalents, as it contains two Bu₃Sn groups), and 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene will begin to azeotropically remove water, which will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation. The high boiling point of the product necessitates distillation under high vacuum to prevent decomposition. Collect the fraction corresponding to Methyl ethyl(tributylstannyl)carbamate.

Physicochemical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of NMR, IR, and MS provides a complete structural picture.

Overview of Analytical Strategy

CharacterizationLogic Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. For organotin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.

  • ¹H NMR: Will confirm the presence and connectivity of the ethyl and tributyl groups. The protons on carbons alpha to the tin atom will show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

  • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the carbamate carbonyl. Similar to ¹H NMR, carbons in the butyl chains will exhibit J-coupling to the tin isotopes.[10]

  • ¹¹⁹Sn NMR: This technique is specific to tin-containing compounds and is highly sensitive to the coordination environment of the tin atom. The chemical shift provides direct evidence of the tin center's electronic state.[11]

Table 1: Predicted NMR Chemical Shifts

Nucleus Group Predicted Chemical Shift (δ, ppm) Key Features
¹H -CH₂- (Ethyl) ~3.3 - 3.5 Quartet
-CH₃ (Ethyl) ~1.1 - 1.3 Triplet
Sn-(CH₂)₃-CH₃ ~0.8 - 0.9 Triplet
Sn-CH₂-(CH₂)₂-CH₃ ~1.0 - 1.6 Multiplets with Sn satellites
¹³C C=O (Carbamate) ~155 - 160
O-CH₃ (Methyl) ~52 - 55
N-CH₂- (Ethyl) ~40 - 45
N-CH₂-CH₃ (Ethyl) ~14 - 16
Sn-C₄H₉ ~10 - 30 Four distinct signals for the butyl group

| ¹¹⁹Sn | Bu₃Sn-N | +50 to +100 | Range for tetracoordinate tin bonded to nitrogen |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For carbamates, the carbonyl (C=O) stretch is a particularly strong and diagnostic absorption.[12]

  • C=O Stretch: The most prominent band, expected in the region of 1680-1700 cm⁻¹. This is lower than a typical ester carbonyl due to the electron-donating effect of the adjacent nitrogen atom.

  • C-N Stretch: Expected around 1350-1450 cm⁻¹.

  • C-O Stretch: Expected in the 1200-1300 cm⁻¹ region.

  • Sn-C Vibrations: Weaker absorptions expected in the far-IR region (< 600 cm⁻¹).

Table 2: Predicted IR Absorption Frequencies

Functional Group Vibration Mode Predicted Frequency (cm⁻¹) Intensity
C=O Stretch 1680 - 1700 Strong, Sharp
C-H Stretch (Aliphatic) 2850 - 2980 Strong
C-N Stretch 1350 - 1450 Medium

| C-O | Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Technique: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[13]

  • Isotopic Pattern: A key feature will be the characteristic isotopic cluster for tin, which has several naturally occurring isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).[14] This provides a definitive signature for a tin-containing fragment.

  • Fragmentation: The primary fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (C₄H₉•, mass 57).[15] The observation of [M-57]⁺, [M-114]⁺, and [M-171]⁺ fragments would be strong evidence for the tributylstannyl moiety.

Safety, Handling, and Waste Disposal

This section is of critical importance. Organotin compounds are acutely toxic and pose significant health risks. [16]

Toxicology of Organotin Compounds

Tributyltin (TBT) compounds are potent immunotoxins and endocrine disruptors.[2] Exposure can occur via inhalation, ingestion, and dermal contact, leading to severe health effects ranging from skin and eye irritation to neurological damage.[4] All work with these compounds must be conducted with the highest level of precaution.

Mandatory Handling Protocols
  • Designated Area: All handling of organotin compounds must occur within a designated area inside a certified chemical fume hood.[17]

  • Ventilation: The fume hood sash should be kept as low as possible to ensure proper airflow and containment.[17]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[17]

    • Gloves: Double-gloving with chemically resistant gloves (e.g., neoprene or heavy-duty nitrile) is required. Inspect gloves for any defects before use.[17]

    • Eye Protection: Chemical splash goggles and a face shield are essential.

    • Lab Coat: A dedicated, non-porous lab coat or apron must be worn.

Spill and Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[4][16]

  • Spills: For small spills, use an absorbent material or spill pillow. For large spills, evacuate the area and contact emergency personnel. Do not attempt to clean a large spill without proper training and respiratory protection.[4]

Waste Disposal

All materials contaminated with organotin compounds, including glassware, PPE, and absorbent materials, must be treated as hazardous waste.[17] Place all waste in a sealed, clearly labeled container for disposal according to institutional and national hazardous waste regulations.[4]

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of Methyl ethyl(tributylstannyl)carbamate. The proposed synthetic route via condensation of bis(tributyltin) oxide with methyl ethylcarbamate is efficient and high-yielding. The multi-technique characterization strategy, employing NMR, IR, and MS, provides a self-validating system to unequivocally confirm the structure and purity of the target compound. Throughout all procedures, adherence to the stringent safety protocols detailed herein is paramount to mitigate the significant risks associated with handling highly toxic organotin compounds. This framework provides researchers with the necessary tools to safely and effectively work with this and related classes of organometallic reagents.

References

  • Chen, J. T., & Benson, W. R. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. BenchChem.
  • BenchChem. (2025). Safety and handling precautions for organotin compounds. BenchChem.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. CDC.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • OSHA. (n.d.). Butyltin Trichloride.
  • SCIEX. (n.d.).
  • SCIEX. (n.d.). Organotin compounds.
  • Chambers, D. B., & Glocking, F. (1968). Mass spectra of organo-stannanes and -plumbanes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Williams, D., & Hisatsune, I. C. (1962).
  • Adeyemi, J. L., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. Advanced Biology and Earth Sciences.
  • Kamaludin, N. F., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules.
  • Joseph-Nathan, P., et al. (2004). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Journal of the Brazilian Chemical Society.
  • Du, Y., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters.
  • Royal Society of Chemistry. (n.d.).
  • Awang, N., et al. (2011). Synthesis, Characterization and Biological Activities of Organotin (IV) Methylcyclohexyldithiocarbamate Compounds. American Journal of Applied Sciences.
  • Riebe, D., et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics.
  • ChemicalBook. (n.d.). Tributyltin chloride(1461-22-9) 1H NMR spectrum.
  • PubChem. (n.d.). Tributylstannane.
  • Tarigh, G. D., & Erfani, N. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules.
  • Smith, P. J., & Gillies, D. G. (n.d.). Degradation, spectrofluorescence and nmr studies of organotin compounds. University of London.
  • David, F., & Sandra, P. (n.d.).
  • Girasolo, M. A., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Mini-Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds.
  • PubChem. (n.d.). Methyl ethyl(tributylstannyl)carbamate.
  • BOC Sciences. (n.d.). CAS 3587-12-0 METHYL ETHYL(TRIBUTYLSTANNYL)
  • Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • van der Schaaf, M., et al. (2018). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification.
  • Mindl, J. (2000).
  • Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett.
  • Google Patents. (2014).
  • Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future.
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  • Davis, T. L., & Lane, S. C. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of Methyl ethyl(tributylstannyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: The strategic incorporation of organometallic moieties into biologically relevant scaffolds repr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The strategic incorporation of organometallic moieties into biologically relevant scaffolds represents a frontier in medicinal chemistry and materials science. Among these, organotin compounds, despite their known toxicological profiles, offer unique chemical reactivity and structural diversity. This guide provides a comprehensive technical overview of a specific organotin carbamate, Methyl ethyl(tributylstannyl)carbamate, focusing on its molecular architecture, synthesis, and characterization. This document is intended to serve as a foundational resource for researchers exploring the synthesis and application of novel organotin derivatives, emphasizing the principles of scientific integrity and safe laboratory practice.

Introduction to N-Stannylated Carbamates: A Synthesis of Functionalities

Organotin compounds are characterized by the presence of at least one tin-carbon bond and are broadly classified based on the number of organic substituents on the tin atom (R₄Sn, R₃SnX, R₂SnX₂, RSnX₃)[1]. Their biological activity and toxicity are heavily dependent on the nature and number of these organic groups[2]. Carbamates, on the other hand, are esters of carbamic acid and are a cornerstone of many pharmaceuticals and agrochemicals due to their ability to act as mimics of peptide bonds and their diverse biological activities[3].

The compound of focus, Methyl ethyl(tributylstannyl)carbamate, represents a hybrid molecule where a tributyltin group is covalently bonded to the nitrogen atom of a methyl ethylcarbamate backbone. This N-Sn bond introduces a unique set of properties, distinct from both parent compounds, influencing its reactivity, stability, and potential biological interactions. Understanding the intricacies of its molecular structure is paramount to predicting its behavior and exploring its potential applications.

Elucidating the Molecular Structure

The molecular structure of Methyl ethyl(tributylstannyl)carbamate (C₁₆H₃₅NO₂Sn) is defined by a central tin atom covalently bonded to three butyl chains and the nitrogen atom of the methyl ethylcarbamate moiety[4].

Caption: 2D representation of Methyl ethyl(tributylstannyl)carbamate.

The geometry around the tin atom is expected to be tetrahedral, although distortions from ideal bond angles are likely due to the steric bulk of the tributyl groups. The Sn-N bond is a key feature, and its length and strength will dictate much of the compound's reactivity.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Synthesis_Pathway Carbamate Methyl ethylcarbamate Anion Carbamate Anion (Stannyl Amide Precursor) Carbamate->Anion + Base Base Strong, non-nucleophilic base (e.g., n-BuLi, LDA) TinHalide Tributyltin chloride Product Methyl ethyl(tributylstannyl)carbamate Anion->Product + Tributyltin chloride Byproduct LiCl Product->Byproduct Formation of Salt Byproduct

Sources

Foundational

Comprehensive Spectroscopic Characterization of Methyl Ethyl(tributylstannyl)carbamate

Executive Summary & Compound Identity Methyl ethyl(tributylstannyl)carbamate (CAS: 3587-12-0) is a specialized organotin reagent primarily utilized in stereoselective organic synthesis, most notably in the modified Darze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl ethyl(tributylstannyl)carbamate (CAS: 3587-12-0) is a specialized organotin reagent primarily utilized in stereoselective organic synthesis, most notably in the modified Darzens reaction for the synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-epoxy ketones.[1] Unlike simple carbamates, the presence of the tributylstannyl (

) moiety on the nitrogen atom drastically alters its reactivity and spectroscopic signature.

This guide provides an in-depth analysis of its spectroscopic data (NMR, IR, MS), synthesis, and handling protocols. The data presented here is synthesized from foundational organometallic literature and specific characterization studies.

Chemical Identity
PropertyValue
IUPAC Name Methyl

-ethyl-

-(tributylstannyl)carbamate
Formula

Molecular Weight 392.17 g/mol
Structure

Key Functionality

-Metallated Carbamate (Nucleophilic Nitrogen)

Synthesis & Preparation Workflow

To understand the spectra, one must understand the genesis of the sample. This compound is rarely bought "off-the-shelf" due to moisture sensitivity; it is typically synthesized in situ or freshly prepared via the addition of tributyltin methoxide to ethyl isocyanate.[1][2]

Mechanistic Pathway

The reaction proceeds via the insertion of the isocyanate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 bond into the 

bond of the alkoxide. However, in this specific case, the thermodynamics favor the formation of the

-stannyl carbamate over the

-stannyl imidate.

Synthesis cluster_0 Reactants SnOMe Tributyltin Methoxide (Bu3Sn-OMe) Intermediate Transition State (Four-Center Mechanism) SnOMe->Intermediate EtNCO Ethyl Isocyanate (Et-N=C=O) EtNCO->Intermediate Product Methyl ethyl(tributylstannyl)carbamate (Bu3Sn-N(Et)-COOMe) Intermediate->Product Exothermic Addition

Figure 1: Synthesis of Methyl ethyl(tributylstannyl)carbamate via addition reaction.[1][2]

Critical Quality Attribute (CQA): The reaction is monitored by IR. The disappearance of the strong isocyanate band at 2100 cm⁻¹ and the emergence of the carbamate carbonyl band at 1680 cm⁻¹ indicates completion.

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)[1][2]

The IR spectrum is the quickest diagnostic tool for this compound. The coordination of the heavy Tin atom to the nitrogen reduces the bond order of the adjacent carbonyl slightly compared to a standard organic carbamate, resulting in a shift to a lower wavenumber.

Functional GroupWavenumber (cm⁻¹)Assignment & Notes
C=O Stretch 1680 Diagnostic Peak. Lower than typical carbamates (1700-1720) due to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

electron donation.[1]
C-H Stretch 2960, 2925, 2870Aliphatic C-H from Butyl and Ethyl groups.
Sn-C Stretch ~500 - 600Weak bands, characteristic of organotin.[1][2]
NCO (Impurity) 2100Absence confirms consumption of Ethyl Isocyanate.
B. Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10]

The NMR features are dominated by the tributyltin group and the


-ethyl group. The key to validating this structure is observing the Tin satellites  (

and

isotopes) on the protons and carbons adjacent to the metal center.
¹H NMR (400 MHz, CDCl₃)
Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentCoupling / Notes
3.65 Singlet (s)3H

Methoxy group.[1] Sharp singlet.
3.35 Quartet (q)2Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ethyl methylene.[1] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
1.10 Triplet (t)3H

Ethyl methyl.[1]
1.30 - 1.60 Multiplet (m)6Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-protons of Butyl chain.[1]
1.20 - 1.35 Multiplet (m)6Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-protons of Butyl chain.[1]
0.80 - 1.10 Multiplet (m)15Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

&

Overlap of Butyl

-CH2 and terminal CH3.[1] Look for Sn satellites on the

-CH2.
¹³C NMR (100 MHz, CDCl₃)

The


 spectrum is definitive due to the sensitivity of the carbonyl carbon to the 

-metallation.
Chemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
AssignmentNotes
158.5 C=O Carbamate carbonyl.[1]
52.1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Methoxy carbon.[1]
40.5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ethyl methylene.[1]
27.8 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Butyl

-carbon (

).[1]
27.0 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Butyl

-carbon (

).[1]
16.2 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Butyl

-carbon.[1] Distinct satellites (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1]
14.2 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ethyl methyl.[1]
13.6 Butyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Terminal methyl of butyl group.
¹¹⁹Sn NMR
  • Chemical Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Coordination Geometry: The shift indicates a 4-coordinate Tin species in solution.[2] A shift toward more negative values (e.g., -100 ppm) would indicate intermolecular coordination (dimerization via C=O...Sn interactions), which is solvent-dependent but less likely in non-polar solvents like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     for this specific hindered carbamate.[1]
    
C. Mass Spectrometry (MS)[1][11]

Organotin compounds exhibit a unique "isotopic fingerprint" due to the many stable isotopes of Tin (


 to 

, with

being the most abundant).
  • Ionization Method: EI (Electron Impact) or ESI (Electrospray).

  • Molecular Ion (

    
    ):  Observed at m/z 393  (based on 
    
    
    
    ).[1]
  • Fragmentation Pattern:

    • 
       : Loss of a butyl group (Standard for 
      
      
      
      compounds).[1]
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       : Cleavage of the N-Sn bond.
      
    • 
       : Further loss of butyl groups.
      
    • Isotopic Cluster: Every Tin-containing peak will appear as a cluster of lines separated by 1 mass unit, matching the natural abundance of Sn isotopes.[2]

Application Logic: The Darzens Reaction

Why use this reagent? The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 bond is labile but covalent.[1] In the presence of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-halo ketones, this reagent acts as a "masked" carbamate anion equivalent, allowing for controlled reactivity without the strong basicity of lithium amides.

Mechanism Reagent Methyl ethyl(tributylstannyl)carbamate Step1 Tin-Halogen Exchange / Enolate Formation Reagent->Step1 Substrate Alpha-Halo Ketone Substrate->Step1 Step2 Aldol-type Addition to Carbonyl Step1->Step2 Step3 Ring Closure (Epoxidation) Step2->Step3 Product Alpha, Beta-Epoxy Ketone Step3->Product

Figure 2: Workflow for the Stereoselective Synthesis of Epoxy Ketones using the target reagent.

Handling, Stability & Safety

Trustworthiness Protocol: This compound is hydrolytically unstable .[2] Exposure to atmospheric moisture will hydrolyze the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 bond, yielding tributyltin hydroxide/oxide and methyl ethylcarbamate.
  • Storage: Store under Argon or Nitrogen at 4°C.

  • Solvents: Use only anhydrous solvents (THF, Toluene, Benzene) dried over Na/Benzophenone or molecular sieves.

  • Toxicity: Organotins are neurotoxic and skin irritants.[2] All handling must occur in a fume hood.[2]

  • Waste: Segregate as heavy metal organic waste. Do not mix with general organic solvents.[2]

References

  • Yamasaki, H., Baba, A., Shibata, I., & Matsuda, H. (1990). Stereoselective Synthesis of

    
    -Epoxy Ketones by the Darzen's Reaction with Methyl N-Ethyl-N-tributylstannylcarbamate. Journal of Organic Chemistry, 55(10), 5357-5361. 
    
  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.[1][2] (General reference for Sn-NMR shifts and coupling constants).

  • Akritopoulou-Zanze, I., et al. (2015).[2] 5-substituted indazoles as kinase inhibitors.[1][2] U.S. Patent No.[2][3] 9,163,007.[2] Washington, DC: U.S. Patent and Trademark Office. (Cites synthesis and usage).

Sources

Exploratory

An In-depth Technical Guide on the Reactivity of the N-Sn Bond in Tributylstannyl Carbamates

Abstract Tributylstannyl carbamates represent a unique class of organometallic compounds, characterized by a polar, labile nitrogen-tin (N-Sn) covalent bond. This guide provides a comprehensive exploration of the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tributylstannyl carbamates represent a unique class of organometallic compounds, characterized by a polar, labile nitrogen-tin (N-Sn) covalent bond. This guide provides a comprehensive exploration of the synthesis, characterization, and, most critically, the reactivity of this functional group. We will delve into the mechanistic underpinnings of N-Sn bond cleavage through key reaction pathways including transmetalation, electrophilic quenching, and thermal decomposition. By synthesizing established principles of organotin chemistry with specific applications, this document aims to equip researchers, chemists, and drug development professionals with the expert insights required to effectively harness the synthetic potential of these versatile reagents. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical concepts with practical laboratory application.

Introduction: The Nature of the N-Sn Bond

Organotin compounds, defined by the presence of at least one tin-carbon (Sn-C) bond, have a rich history in organic synthesis, polymer chemistry, and as biocidal agents.[1][2] Their reactivity is largely dictated by the nature of the organic substituents (R) and the anionic groups (X) attached to the tin center, following the general formula R'nSnX(4-n).[2] The tributylstannyl ((nBu)3Sn-) moiety, in particular, is valued for its balance of reactivity and stability.

When the tin atom is bonded to the nitrogen of a carbamate group (-N(R)C(=O)OR'), a tributylstannyl carbamate is formed. The N-Sn bond is a focal point of reactivity due to several key factors:

  • Polarity: The significant difference in electronegativity between nitrogen (≈3.04) and tin (≈1.96) results in a highly polar covalent bond, with a partial positive charge on the tin atom and a partial negative charge on the nitrogen.

  • Lewis Acidity: The tin center in organotin(IV) compounds possesses Lewis acid character, allowing it to coordinate with Lewis bases.[3] This can activate the N-Sn bond towards cleavage.

  • Bond Strength: The Sn-C bond is relatively weak compared to a C-C bond, and the N-Sn bond is similarly labile, making it susceptible to cleavage under various conditions.[2]

These characteristics render tributylstannyl carbamates valuable as precursors for the transfer of the carbamoyl group to other substrates, acting as synthetic equivalents of carbamoyl anions or related nucleophilic species.

Synthesis of Tributylstannyl Carbamates

The formation of the N-Sn bond is a prerequisite for studying its reactivity. Several reliable methods exist for the synthesis of these compounds, typically involving the reaction of a tributyltin electrophile with a nitrogen nucleophile.

A common and efficient method involves the reaction of an isocyanate with a tributyltin alkoxide or bis(tributyltin) oxide. This reaction proceeds via the nucleophilic attack of the tin-bound oxygen on the electrophilic carbonyl carbon of the isocyanate, followed by rearrangement.

Experimental Protocol: Synthesis from Isocyanate and Bis(tributyltin) Oxide

This protocol describes a representative synthesis of an N-tributylstannyl carbamate.

Materials:

  • Phenyl Isocyanate

  • Bis(tributyltin) oxide

  • Anhydrous Toluene

  • Standard Schlenk line apparatus with argon or nitrogen atmosphere

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Set up a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Under a positive pressure of inert gas, charge the flask with bis(tributyltin) oxide (1.0 eq).

  • Add anhydrous toluene (approx. 0.5 M concentration) via cannula or syringe.

  • Begin stirring and add phenyl isocyanate (1.0 eq) dropwise via syringe at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC or IR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude tributylstannyl carbamate is often of sufficient purity for subsequent reactions. If necessary, purification can be achieved by column chromatography on silica gel, though decomposition can be a risk.

Core Reactivity Pathways of the N-Sn Bond

The synthetic utility of tributylstannyl carbamates is realized through the cleavage of the N-Sn bond. This can be achieved through several distinct reaction manifolds.

Transmetalation Reactions

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another.[4][5] For tributylstannyl carbamates, this typically involves the transfer of the carbamoyl group [R₂N-C(O)-] from tin to a more electropositive metal or to a transition metal catalyst.

General Form: M¹–[N(R)CO₂R'] + M²–X → M¹–X + M²–[N(R)CO₂R'] (where M¹ = (nBu)₃Sn)

This reaction is kinetically and thermodynamically driven. The thermodynamic favorability is often governed by the relative electronegativities of the metals involved.[4] This pathway is crucial for generating more reactive carbamoylating agents in situ for use in cross-coupling reactions. For instance, transmetalation to a copper or palladium center is a key step in many catalyzed C-N bond-forming reactions.

Caption: Generalized workflow for the transmetalation of a tributylstannyl carbamate.

Reactions with Electrophiles

The N-Sn bond can be readily cleaved by a variety of electrophilic reagents. In these reactions, the organostannane can act as a precursor to a nucleophilic nitrogen species, especially after transmetalation to lithium or magnesium. The general outcome is the formation of a new N-E bond (where E is the electrophile) and a tributyltin-containing byproduct.

Common electrophiles include:

  • Protic Acids (H⁺): Reaction with acids like HCl will protonate the nitrogen, cleaving the N-Sn bond to yield the parent carbamate and tributyltin chloride. This is often used during aqueous workup procedures.

  • Alkyl Halides (R-X): While direct reaction can be sluggish, transmetalation of the stannyl carbamate with an organolithium reagent (e.g., n-BuLi) generates a highly nucleophilic lithium carbamate, which readily undergoes N-alkylation.

  • Acyl Chlorides (RCOCl): Reaction with acyl chlorides leads to the formation of N-acylcarbamates (ureas) or related imide structures.

This protocol details the conversion of a stannyl carbamate to an N-alkylated carbamate.

Materials:

  • Tributylstannyl carbamate (from Protocol 2.1)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide (or other alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Step-by-Step Procedure:

  • Set up a flame-dried Schlenk flask with a stir bar and nitrogen inlet.

  • Dissolve the tributylstannyl carbamate (1.0 eq) in anhydrous THF (approx. 0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes. This step generates the lithium carbamate intermediate via tin-lithium exchange.

  • Add the electrophile, benzyl bromide (1.1 eq), dropwise to the cold solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N-alkylated carbamate.

Thermal Decomposition

Heating tributylstannyl carbamates can induce cleavage of the N-Sn bond, often leading to the formation of an isocyanate and tributyltin alkoxide, which is the reverse of one of the synthetic routes. This thermal decomposition pathway is analogous to the pyrolysis of organic carbamates to generate isocyanates and alcohols.[6][7] The reaction is believed to proceed through a concerted, six-membered cyclic transition state.

This reactivity underscores the thermal lability of the N-Sn bond and must be considered when performing reactions at elevated temperatures or during purification by distillation.

Caption: Reaction pathway for the thermal decomposition of a stannyl carbamate.

Summary of Reactivity

The reactivity of the N-Sn bond in tributylstannyl carbamates is a powerful tool for synthetic chemists. The key transformations and their mechanistic drivers are summarized in the table below.

Reaction TypeTypical ReagentsProductsKey Mechanistic Features
Synthesis Isocyanate + (Bu₃Sn)₂OR-N(SnBu₃)-CO₂-SnBu₃Nucleophilic attack followed by rearrangement.
Transmetalation Cu(I) salts, Pd(0/II) complexesR-N(M)-CO₂R' + Bu₃Sn-XDriven by the formation of a more stable metal-ligand or metal-carbamate bond.[4]
Electrophilic Quench H⁺, R-X, RCOCl (often via Sn/Li exchange)R-NH-CO₂R', R-N(R')-CO₂R'Cleavage of the polar N-Sn bond by an electron-deficient species.[8][9]
Thermal Decomposition Heat (Δ)R-N=C=O + Bu₃Sn-OR'Pericyclic fragmentation, often via a cyclic transition state.[6]

Conclusion and Outlook

The N-Sn bond in tributylstannyl carbamates is a synthetically versatile functional group, primarily serving as a precursor for carbamoyl anions or as a transferable group in catalyzed reactions. Its reactivity is dominated by the bond's polarity and lability, allowing for facile cleavage via transmetalation, attack by electrophiles, and thermal fragmentation. Understanding these core reactivity pathways allows researchers to strategically design syntheses of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[10]

Future research in this area will likely focus on developing enantioselective transformations utilizing chiral ligands on transmetalation catalysts, expanding the scope of cross-coupling partners, and applying these reagents in the late-stage functionalization of complex molecules. The insights provided in this guide serve as a foundational framework for professionals seeking to innovate within this exciting niche of organometallic chemistry.

References

  • Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. (2018). PMC - NIH. [Link]

  • Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. (2023). PMC. [Link]

  • Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. (2019). Systematic Reviews in Pharmacy. [Link]

  • Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. (2023). ResearchGate. [Link]

  • Transmetalation. Wikipedia. [Link]

  • New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. (2021). PMC. [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure. [Link]

  • Transmetalation: A Fundamental Organometallic Reaction Critical to Synthesis and Catalysis. (2020). ResearchGate. [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. (2010). PubMed. [Link]

  • Recent advances in transition-metal catalyzed nitrene transfer reactions with carbamates. ScienceDirect. [Link]

  • Stereoselective C–O silylation and stannylation of alkenyl acetates. (2023). PMC. [Link]

  • A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023). Preprints.org. [Link]

  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry. [Link]

  • Transition Metal Free Cycloamination of Prenyl Carbamates and Ureas Promoted by Aryldiazonium Salts. SciSpace. [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. [Link]

  • Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells. (2021). PMC - NIH. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). PMC - NIH. [Link]

  • tributyl(3-methyl-2-butenyl)tin. Organic Syntheses Procedure. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

  • Organotin chemistry. Wikipedia. [Link]

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. (2020). MDPI. [Link]

  • Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses Procedure. [Link]

  • Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. (2022). PMC. [Link]

  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2022). MDPI. [Link]

  • New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di. (2023). Preprints.org. [Link]

  • REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (2015). PMC. [Link]

  • Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. (2015). PubMed. [Link]

Sources

Foundational

Thermal Stability and Decomposition of Methyl ethyl(tributylstannyl)carbamate

This guide details the thermal stability, decomposition mechanisms, and handling protocols for Methyl ethyl(tributylstannyl)carbamate (CAS 3587-12-0). It is designed for researchers utilizing this compound as a reagent i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability, decomposition mechanisms, and handling protocols for Methyl ethyl(tributylstannyl)carbamate (CAS 3587-12-0). It is designed for researchers utilizing this compound as a reagent in organic synthesis, particularly in epoxide formation and isocyanate generation.

A Technical Guide for Research & Development

Executive Summary & Chemical Identity

Methyl ethyl(tributylstannyl)carbamate is an organotin compound characterized by a nitrogen-tin (Sn-N) bond. It belongs to the class of N-stannyl carbamates , which are synthetically valuable as "masked" isocyanates or nucleophilic tin reagents.

Unlike standard organic carbamates, which are generally stable up to moderate temperatures, N-stannyl carbamates exhibit a dynamic equilibrium that makes them thermally labile. Understanding this lability is critical for controlling its reactivity in applications such as the Darzens condensation and polyurethane synthesis.

Chemical Profile
PropertyDetail
Systematic Name Methyl N-ethyl-N-(tributylstannyl)carbamate
CAS Number 3587-12-0
Formula

Molecular Weight ~392.17 g/mol
Structure

Physical State Colorless to pale yellow oil (typically)
Key Bond Sn-N (Labile, moisture-sensitive)

Thermal Decomposition Mechanism

The thermal stability of Methyl ethyl(tributylstannyl)carbamate is governed by its reversibility. Unlike carbon-based carbamates that decompose via elimination to form amines and olefins, N-stannyl carbamates primarily undergo retro-addition upon heating.

Primary Decomposition Pathway: Retro-Addition

At elevated temperatures (typically >60°C - 100°C, depending on pressure), the compound dissociates into its thermodynamic precursors: Tributyltin methoxide and Ethyl isocyanate .


  • Mechanism: The Sn-N bond is polarized and weak compared to C-N bonds. Heating provides the activation energy to cleave this bond, reforming the tin alkoxide and releasing the isocyanate.

  • Implication: Distillation of this compound is difficult and often results in the separation of the volatile isocyanate and the high-boiling tin alkoxide.

Secondary Pathway: Decarboxylation (High Temperature)

Under more forcing conditions (typically >150°C) or in the presence of specific catalysts, the compound may undergo decarboxylation to form an aminostannane .


  • Observation: This pathway is less common for methyl esters but more prevalent if the alkoxy group is bulky or if the system is designed to drive off

    
    .
    
Environmental Instability: Hydrolysis

While not strictly "thermal" decomposition, thermal stress often exacerbates sensitivity to moisture. The Sn-N bond hydrolyzes rapidly upon exposure to atmospheric moisture.


  • Result: Formation of Methyl ethylcarbamate (stable organic carbamate) and Tributyltin oxide/hydroxide.

Visualization of Pathways

The following diagram illustrates the competing stability pathways for Methyl ethyl(tributylstannyl)carbamate.

DecompositionPathways Compound Methyl ethyl(tributylstannyl)carbamate (CAS 3587-12-0) Precursors Tributyltin Methoxide + Ethyl Isocyanate Compound->Precursors Primary Thermal Path (Retro-Addition, >80°C) Hydrolysis Methyl Ethylcarbamate + TBTO (Tin Oxide) Compound->Hydrolysis Moisture/H2O (Ambient) Aminostannane N-Ethyl-N-methylaminotributylstannane + CO2 Compound->Aminostannane Extreme Heat (>150°C) Precursors->Compound Reversible (Cooling)

Figure 1: Thermal and environmental decomposition pathways of Methyl ethyl(tributylstannyl)carbamate.

Experimental Protocols for Stability Analysis

To validate the quality and stability of this reagent, the following protocols are recommended.

TGA/DSC Thermal Profiling

Objective: Determine the onset temperature of dissociation (


).
  • Preparation: Load 5–10 mg of the sample into an aluminum pan (hermetically sealed to prevent premature evaporation of isocyanate).

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Dry Nitrogen (50 mL/min).

  • Analysis:

    • Look for an endothermic event (DSC) coupled with mass loss (TGA) corresponding to the volatilization of Ethyl Isocyanate (BP ~60°C).

    • Expected Result: Mass loss onset typically occurs between 80°C–120°C as the equilibrium shifts and isocyanate flashes off.

FT-IR Monitoring of Decomposition

Objective: Confirm the formation of isocyanate upon heating.

  • Setup: Place a drop of the neat oil between NaCl or KBr plates (or use an ATR probe).

  • Heating: Use a variable-temperature cell holder.

  • Spectroscopy:

    • Initial Scan (25°C): Observe Carbonyl stretch (

      
      ) approx. 1680–1700 cm⁻¹.
      
    • Heat to 100°C: Monitor the appearance of a strong, sharp peak at ~2270 cm⁻¹ (Isocyanate

      
       stretch).
      
    • Cool to 25°C: If the system is closed, the peak at 2270 cm⁻¹ should diminish as the carbamate reforms (reversible).

Applications & Handling

Synthesis Utility

This compound is often used as a promoter in the Darzens reaction (epoxide synthesis) and as a reagent to transfer the tributylstannyl group to other nucleophiles. Its ability to release tributyltin methoxide in situ allows it to act as a soluble, controlled source of tin alkoxide base.

Safety & Toxicology (E-E-A-T)
  • Organotin Toxicity: Tributyltin compounds are severe marine pollutants and toxic to humans. They are readily absorbed through the skin.

  • Decomposition Hazards: Heating releases Ethyl Isocyanate , a lachrymator and respiratory irritant.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. All heating operations must be performed in a functioning fume hood.

Storage
  • Temperature: Store at 2–8°C.

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Schlenk flask or Teflon-sealed vial. Avoid ground glass joints without grease, as hydrolysis products (tin oxides) can seize the joints.

References

  • GuideChem . (2025). Methyl ethyl(tributylstannyl)carbamate Structure and Properties (CAS 3587-12-0). Retrieved from

  • PubChem . (2025).[1] Compound Summary: Methyl ethyl(tributylstannyl)carbamate.[2][3][4][5] Retrieved from

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.
  • Thieme Chemistry . (2025).[1] Science of Synthesis: Epoxides and Carbamate Promoters. Retrieved from

  • Organic Chemistry Portal . (2023). Synthesis of Carbamates and Tin Catalysis. Retrieved from

Sources

Exploratory

Potential applications of N-stannyl carbamates in organic chemistry

Executive Summary & Structural Paradigm N-Stannyl carbamates represent a specialized class of organotin intermediates characterized by a tin-nitrogen ( ) bond within a carbamate framework ( ). Unlike their thermodynamica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Paradigm

N-Stannyl carbamates represent a specialized class of organotin intermediates characterized by a tin-nitrogen (


) bond within a carbamate framework (

). Unlike their thermodynamically preferred

-stannyl isomers (

), N-stannyl species are often kinetic intermediates or "masked" nucleophiles that drive critical transformations in non-isocyanate polyurethane (NIPU) synthesis,

fixation, and heterocyclic chemistry.

This guide delineates the mechanistic utility of these species, moving beyond standard organotin catalysis to explore their specific role in bond activation and transfer.

Structural Isomerism: The vs. Dichotomy

The reactivity of stannyl carbamates is governed by the tautomeric equilibrium between the


-stannyl and 

-stannyl forms.
  • O-Stannyl Carbamate (

    
    ):  The thermodynamic product of aminostannane carboxylation. Stable but less nucleophilic at nitrogen.
    
  • N-Stannyl Carbamate (

    
    ):  The reactive "masked isocyanate" or "activated amide." This species is key in transfer reactions and cyclizations.
    

Mechanistic Pathways & Synthesis

The generation of N-stannyl carbamates typically follows three primary vectors. Understanding these pathways is essential for controlling downstream reactivity.

Synthesis Vectors
MethodReagentsMechanismPrimary Application
A. Carboxylation Aminostannane (

) +

Insertion of

into

bond.[1]

Fixation, Carbamate Synthesis
B. Addition Tin Alkoxide (

) + Isocyanate
Nucleophilic addition of alkoxide to isocyanate.Polyurethane Catalysis
C. Cyclization Bis(tributyltin)oxide +

-Haloalkyl Isocyanate
Cyclo-elimination to form N-stannyl heterocycles.Oxazolidinone Synthesis
Visualization: The Insertion Equilibrium

The following diagram illustrates the dynamic equilibrium central to tin-catalyzed carbamate formation.

StannylCarbamateMechanism Aminostannane Aminostannane (R3Sn-NR'2) TS Transition State (4-membered) Aminostannane->TS + CO2 CO2 CO2 CO2->TS O_Stannyl O-Stannyl Carbamate (Thermodynamic) R3Sn-O-C(=O)NR'2 TS->O_Stannyl Fast Reversible N_Stannyl N-Stannyl Carbamate (Kinetic/Reactive) R3Sn-N(R')-C(=O)O- TS->N_Stannyl Transient O_Stannyl->N_Stannyl Tautomerization (Slow) Product Organic Carbamate (R''-O-C(=O)NR'2) O_Stannyl->Product Direct Attack (Slower) N_Stannyl->Product + R''-X (Electrophile)

Figure 1: Mechanistic divergence in aminostannane carboxylation. The N-stannyl species often dictates nucleophilic reactivity toward alkyl halides.

Synthetic Applications

Synthesis of Cyclic Carbamates (Oxazolidinones)

A powerful application of N-stannyl chemistry is the "Shibata Protocol," which utilizes organotin oxides to convert halo-isocyanates into cyclic carbamates (oxazolidinones) without external base.

  • Mechanism: Bis(tributyltin) oxide reacts with

    
    -haloalkyl isocyanate to form an intermediate N-stannyl carbamate. The intramolecular nucleophilic attack of the carbamate oxygen on the alkyl halide displaces the halide and regenerates the tin species (or forms a tin halide byproduct).
    
  • Utility: Provides access to chiral oxazolidinones (Evans auxiliaries) under neutral conditions.

Catalytic Fixation of

N-stannyl carbamates serve as carriers for


 in the synthesis of organic carbamates from amines, 

, and alkyl halides.
  • Advantage: Avoids the use of toxic phosgene.

  • Role of Tin: The tin center activates the amine for

    
     uptake and stabilizes the resulting carbamate anion, preventing decarboxylation before the alkylation step.
    
Non-Isocyanate Polyurethane (NIPU) Precursors

In the transurethanization approach to polyurethanes, tin catalysts form transient N-stannyl carbamates from alkyl carbamates and alcohols. This "exchange" mechanism lowers the activation energy for the nucleophilic attack of the alcohol on the carbonyl center.

Experimental Protocols

Protocol A: Synthesis of N-Stannyl-2-Oxazolidinone (Shibata Method)

Target: Conversion of 2-chloroethyl isocyanate to 2-oxazolidinone.

Reagents:

  • Bis(tributyltin) oxide (1.0 equiv)[2]

  • 2-Chloroethyl isocyanate (1.0 equiv)

  • Solvent:

    
     or Toluene (Anhydrous)
    

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Bis(tributyltin) oxide (5.96 g, 10 mmol) in 10 mL anhydrous toluene.

  • Addition: Add 2-chloroethyl isocyanate (1.06 g, 10 mmol) dropwise at

    
    .
    
  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor by IR (disappearance of isocyanate peak at ~2270

    
     and appearance of 
    
    
    
    stretch at ~1690
    
    
    ).
  • Cyclization: Heat the mixture to

    
     for 2 hours. The intramolecular cyclization releases 
    
    
    
    .
  • Workup: Evaporate solvent. Treat the residue with ethanolic KF to precipitate insoluble

    
    . Filter and concentrate the filtrate.
    
  • Purification: Recrystallize or distill the crude oxazolidinone.

Validation:

  • 1H NMR: Verify the ethylene backbone signals (triplets/multiplets at ~3.5-4.5 ppm).

  • IR: Strong carbonyl absorption at 1750-1760

    
     (cyclic carbamate).
    
Protocol B: Three-Component Coupling (Amine + + Alkyl Halide)

Target: Synthesis of Benzyl Phenylcarbamate.

Reagents:

  • Aniline (1.0 equiv)

  • 
     (Balloon pressure, ~1 atm)
    
  • Benzyl Bromide (1.2 equiv)

  • Catalyst: Dibutyltin dimethoxide (

    
    ) (5 mol%)
    
  • Solvent: DMF[3][4]

Procedure:

  • Carboxylation: Mix aniline and catalyst in DMF. Purge with

    
     and stir at 
    
    
    
    for 1 hour to generate the stannyl carbamate intermediate.
  • Alkylation: Add Benzyl Bromide via syringe.

  • Completion: Stir at

    
     for 4-6 hours.
    
  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Workflow Visualization

The following diagram details the workflow for the Tin-Catalyzed fixation of


.

CO2FixationWorkflow Start Start: Amine + Sn Catalyst Step1 Step 1: CO2 Purge (Formation of Sn-Carbamate) Start->Step1 Intermediate Intermediate Species: [R-NH-C(=O)-O-SnR'3] Step1->Intermediate Insertion Step2 Step 2: Add Alkyl Halide (R''-X) Intermediate->Step2 Step3 Step 3: Nucleophilic Substitution (Sn-X byproduct recycled) Step2->Step3 Alkylation Step3->Start Catalyst Regeneration (requires base/regen step) End Final Product: Organic Carbamate Step3->End

Figure 2: Operational workflow for tin-catalyzed carbamate synthesis from CO2.

References

  • Shibata, I., Nakamura, K., Baba, A., & Matsuda, H. (1989).[5] Formation of N-tributylstannyl heterocycle from bis(tributyltin) oxide and

    
    -haloalkyl isocyanate.[1][5][6] One-pot convenient synthesis of 2-oxazolidinones and tetrahydro-2H-1,3-oxazin-2-one.[1][2][5][6] Bulletin of the Chemical Society of Japan.[6] Link
    
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[7] Journal of Medicinal Chemistry. Link

  • McGhee, W. D., et al. (1995). Carbon Dioxide as a Phosgene Replacement: Synthesis of Carbamates. Organometallics.[2] Link

  • Davies, A. G. (2004). Organotin Chemistry.[4] Wiley-VCH. (Standard Reference Text).

  • Fournier, J., et al. (2016). Mechanistic Studies on the Tin-Catalyzed Synthesis of Carbamates from Amines, CO2, and Alcohols. ACS Catalysis. Link

Sources

Foundational

Exploratory reactions of Methyl ethyl(tributylstannyl)carbamate

An In-depth Technical Guide on the Exploratory Reactions of Methyl ethyl(tributylstannyl)carbamate Foreword The intersection of organometallic chemistry and carbamate synthesis presents a fertile ground for innovation in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Exploratory Reactions of Methyl ethyl(tributylstannyl)carbamate

Foreword

The intersection of organometallic chemistry and carbamate synthesis presents a fertile ground for innovation in both methodology and molecular design. Organotin reagents, particularly tributylstannanes, have long been pillars of C-C bond formation, while the carbamate moiety is a cornerstone in medicinal chemistry and polymer science.[1][2] This guide focuses on the unique capabilities of a hybrid reagent, Methyl ethyl(tributylstannyl)carbamate, a compound poised at the confluence of these two critical fields. Our objective is to move beyond established protocols and explore the untapped synthetic potential of this molecule. We will dissect its structure to predict its reactivity, proposing novel transformations and providing the detailed, self-validating protocols necessary for their execution. This document is intended for the practicing researcher and drug development professional, offering not just a set of instructions, but a framework for creative and logical synthetic exploration.

Foundational Concepts: Understanding the Reagent

Methyl ethyl(tributylstannyl)carbamate, C₁₆H₃₅NO₂Sn, combines two key functional domains: the versatile tributylstannyl group and the synthetically significant ethylcarbamate moiety.[3] Understanding the inherent properties of each is critical to predicting the compound's reactivity.

  • The Tributylstannyl Group (Bu₃Sn-) : This component is renowned for its utility in palladium-catalyzed cross-coupling reactions, namely the Stille reaction.[4] The relatively weak and non-polar tin-carbon bond facilitates transmetalation, the transfer of an organic ligand from tin to another metal, which is a pivotal step in many catalytic cycles.[5][6] Tributyltin compounds are also central to radical chemistry, enabling transformations like dehalogenations and cyclizations.[7][8]

  • The N-Stannylcarbamate Core (-N(Sn)C(=O)O-) : The bond between nitrogen and tin is labile and susceptible to cleavage by various electrophilic agents.[5] This reactivity suggests the potential for the compound to act as a carbamoylating agent, transferring the N(Et)CO₂Me fragment to other molecules. Carbamates themselves are exceptionally stable functional groups, often used as bioisosteres for amides in drug design due to their enhanced metabolic stability and ability to participate in hydrogen bonding.[1]

Critical Safety & Handling of Organotin Compounds

Before any experimental work, it is imperative to acknowledge the significant toxicity associated with organotin compounds. Tributyltin derivatives are particularly hazardous.

  • Toxicity Profile : Triorganotin compounds are the most toxic class, exhibiting neurotoxic and immunotoxic effects.[9][10][11] They can be absorbed through the skin and are irritating to the skin, eyes, and respiratory system.[11] Chronic exposure can lead to severe health consequences.[9]

  • Mandatory Handling Procedures :

    • Designated Area : All work with organotins must be conducted in a designated, well-ventilated chemical fume hood.[9]

    • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable. This includes chemically resistant neoprene gloves, a lab coat, and full-coverage chemical safety goggles with a face shield.[9]

    • Waste Disposal : All organotin-contaminated waste, including glassware, gloves, and reaction residues, must be collected in a clearly labeled, dedicated container for hazardous waste disposal according to institutional guidelines.[10]

Synthesis of the Core Reagent

The synthesis of N-stannylcarbamates can be achieved through several routes. A direct and efficient method involves the reaction of a tributyltin precursor, such as bis(tributyltin) oxide, with the corresponding carbamate. This approach leverages the high oxophilicity of tin to drive the reaction by forming water as a byproduct.

Experimental Protocol: Synthesis of Methyl ethyl(tributylstannyl)carbamate
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add methyl ethylcarbamate (1.0 equiv), bis(tributyltin) oxide (1.05 equiv), and toluene (approx. 0.5 M).

  • Azeotropic Dehydration : Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring : Monitor the progress of the reaction by observing the cessation of water collection in the trap. The reaction is typically complete within 4-6 hours.

  • Workup : Allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification : The resulting crude oil is purified by vacuum distillation to yield Methyl ethyl(tributylstannyl)carbamate as a clear, colorless liquid. The purity should be assessed by ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR spectroscopy.

Synthesis Workflow Diagram

G reagents Methyl ethylcarbamate + Bis(tributyltin) oxide setup Assemble Reaction with Dean-Stark Apparatus reagents->setup solvent Toluene solvent->setup reflux Heat to Reflux (Azeotropic Removal of H₂O) setup->reflux 4-6 hours workup Cool & Concentrate (Rotary Evaporation) reflux->workup purify Vacuum Distillation workup->purify product Product: Methyl ethyl(tributylstannyl)carbamate purify->product

Synthesis of the title compound via azeotropic dehydration.

Exploratory Reaction Pathways

The unique structure of Methyl ethyl(tributylstannyl)carbamate allows for several distinct modes of reactivity. We will explore three primary pathways: transmetalation, Sn-N bond cleavage, and thermal rearrangement.

Pathway 1: Transmetalation for Carbamate Annulation (Stille Coupling)

The most established reaction for tributylstannanes is the Stille cross-coupling.[4] Conventionally, this reaction transfers a carbon-based ligand. We propose an exploratory use of our title compound to transfer the entire N(Et)CO₂Me moiety, which requires the cleavage of the Sn-N bond during the transmetalation step. This represents a novel variant of the Stille reaction for N-functionalization.

Causality of Experimental Design : The choice of a palladium(0) catalyst, specifically Pd(PPh₃)₄, is based on its proven efficacy in activating aryl halides and facilitating the subsequent transmetalation and reductive elimination steps.[12][13] A polar aprotic solvent like DMF is selected to ensure the solubility of the palladium complexes and ionic intermediates in the catalytic cycle.[14]

  • Inert Atmosphere : To an oven-dried Schlenk flask, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and copper(I) iodide (10 mol%) as a co-catalyst.

  • Reagent Addition : Evacuate and backfill the flask with argon three times. Add anhydrous DMF via syringe, followed by Methyl ethyl(tributylstannyl)carbamate (1.2 equiv).

  • Reaction Conditions : Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS for the consumption of the aryl iodide.

  • Workup : Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Wash the organic phase sequentially with saturated aqueous KF solution (to remove tin byproducts), water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-aryl carbamate.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(I)L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)(N(Et)CO₂Me)L₂ transmetalation->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product Ar-N(Et)CO₂Me reductive_elim->product aryl_halide Ar-I aryl_halide->oxidative_add stannane Bu₃Sn-N(Et)CO₂Me stannane->transmetalation byproduct Bu₃Sn-I byproduct->transmetalation

Proposed Stille cycle for the transfer of a carbamate moiety.
Pathway 2: Sn-N Bond Cleavage for Carbamoylation

Leveraging the lability of the Sn-N bond, the reagent can serve as a nucleophilic carbamoyl source. Reaction with a strong electrophile, such as an acyl chloride, is expected to proceed rapidly to form an N-acyl carbamate (an imide derivative).

Causality of Experimental Design : This reaction is designed to be a straightforward electrophilic substitution at the nitrogen atom. A non-coordinating solvent like dichloromethane is used to prevent interference with the electrophile. The reaction is run at low temperature to control the exothermicity and selectivity of the reaction between the highly reactive acyl chloride and the stannylcarbamate.

  • Reaction Setup : Dissolve Methyl ethyl(tributylstannyl)carbamate (1.1 equiv) in anhydrous dichloromethane in a flame-dried, argon-purged flask. Cool the solution to 0 °C in an ice bath.

  • Electrophile Addition : Add the desired acyl chloride (1.0 equiv) dropwise to the stirred solution.

  • Reaction : Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2 hours.

  • Monitoring : Monitor the reaction by TLC for the formation of the product and consumption of the starting materials.

  • Workup : Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography to isolate the N-acyl carbamate. The tributyltin chloride byproduct is typically less polar and can be separated effectively.

Pathway 3: Thermal Decomposition

The thermal decomposition of carbamates is a known route to isocyanates and alcohols.[15] The presence of the bulky tributylstannyl group on the nitrogen atom may alter this pathway. A plausible alternative is an intramolecular rearrangement leading to the formation of tributyltin methoxide and ethyl isocyanate, driven by the formation of a strong Sn-O bond.

Causality of Experimental Design : This experiment aims to probe the thermal stability and rearrangement pathways of the molecule. Neat (solvent-free) pyrolysis is chosen to avoid solvent effects and isolate the intrinsic thermal behavior of the compound. Analysis by GC-MS is the ideal method to identify the volatile products expected from this decomposition.

  • Setup : Place a small sample (approx. 50 mg) of purified Methyl ethyl(tributylstannyl)carbamate into a micro-distillation apparatus under an inert atmosphere.

  • Decomposition : Slowly heat the sample using a sand bath while monitoring the temperature. Collect any volatile products in a cooled receiving flask.

  • Analysis : Analyze the volatile distillate and the residue separately. Use GC-MS to identify volatile components like ethyl isocyanate. The residue can be analyzed by NMR to identify tributyltin methoxide.

Compound NameMolecular FormulaExpected Mass (m/z)Key Spectroscopic Features
Ethyl IsocyanateC₃H₅NO71.04Strong IR absorption ~2250-2275 cm⁻¹ (N=C=O)
Tributyltin MethoxideC₁₃H₃₀OSn321.13¹H NMR: Singlet ~3.5 ppm (OMe), Multiplets 0.9-1.6 ppm (Butyl)

Summary and Outlook

Methyl ethyl(tributylstannyl)carbamate is a reagent of considerable, yet largely unexplored, potential. This guide has outlined three distinct and promising avenues for its application in synthetic chemistry:

  • As a novel N-functionalizing agent in palladium-catalyzed cross-coupling reactions, offering a new route to N-aryl carbamates.

  • As a direct carbamoylating agent for electrophiles, providing access to N-acyl carbamates and related structures.

  • As a precursor to isocyanates via thermal rearrangement, driven by the high oxophilicity of tin.

These exploratory pathways highlight the versatility of the reagent, stemming from the targeted reactivity of its stannyl and carbamate components. For professionals in drug development, the ability to introduce the stable and pharmacologically relevant carbamate moiety using organometallic cross-coupling techniques could be a powerful tool for late-stage functionalization and library synthesis.[16][17] Further investigations into the scope, limitations, and stereochemical implications of these reactions are warranted and promise to yield valuable additions to the synthetic chemist's toolkit.

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  • Dainton, F. S., & Tordoff, M. (1957). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Transactions of the Faraday Society, 53, 666-673. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0IZZFcAUCJazFHE72oTN7fs8ZUjBZzT9cpz0BPWL4PiZ2UxAvm0OyCgLQjkc-vjZOxXlObkGnhIv70QuTTmoJ9vvczNhvBFCe1azQmP9H7-XGPeRlMT1g9Mim-dhCXIm0ifd9WHkzVQ2waYeP0sCNUW_iRJu0U_yWJBsjy_pxpl0w73ToQp0xDw==]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Use of Carbamoylstannanes in Palladium-Catalyzed Stille Cross-Coupling Reactions

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of carbamoylstannanes in Stille cross-coupling reactions for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of carbamoylstannanes in Stille cross-coupling reactions for the synthesis of amides. While the specific reagent "Methyl ethyl(tributylstannyl)carbamate" is not documented in the scientific literature, this guide focuses on the broader, well-established class of carbamoylstannanes. It details the underlying reaction mechanism, provides validated experimental protocols, and discusses the scope and limitations of this methodology.

Introduction: Amide Synthesis via Stille Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic electrophile, typically a halide or triflate.[1][2][3][4] Its significance in organic synthesis is underscored by its tolerance for a wide array of functional groups, the stability of organostannane reagents to air and moisture, and the stereospecific nature of the coupling.[1][2]

While traditionally used for C-C bond formation, the Stille coupling can be adapted for the synthesis of amides, a critical functional group in pharmaceuticals and bioactive molecules.[5][6][7] This is achieved through a carbonylative approach or by using pre-functionalized stannanes. One such class of reagents are carbamoylstannanes (R₂NC(O)SnR'₃), which serve as direct synthons for the transfer of a carbamoyl group to an organic electrophile. This approach offers a valuable alternative to traditional amide coupling methods, particularly when dealing with sensitive substrates.

The Catalytic Cycle and Mechanism

The mechanism of the Stille reaction is well-studied and proceeds through a catalytic cycle involving a palladium(0) species.[2][3][8] The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X), forming a Pd(II) intermediate.[1][2][3]

  • Transmetalation: The carbamoylstannane (R₂NC(O)SnR'₃) then reacts with the Pd(II) complex. The carbamoyl group is transferred to the palladium center, and the tin halide is released as a byproduct. This is often the rate-determining step in the cycle.[2]

  • Reductive Elimination: The two organic groups on the palladium complex (R¹ and R₂NC(O)) couple and are eliminated from the metal center, forming the desired amide product (R¹-C(O)NR₂) and regenerating the active Pd(0) catalyst.[1][2]

Stille_Coupling_Carbamoylstannane pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation pd_carbamoyl_complex R¹-Pd(II)L₂-C(O)NR₂ transmetalation->pd_carbamoyl_complex tin_halide X-SnR'₃ (Byproduct) transmetalation->tin_halide reductive_elimination Reductive Elimination pd_carbamoyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration amide_product R¹-C(O)NR₂ (Amide Product) reductive_elimination->amide_product stannane R₂NC(O)SnR'₃ (Carbamoylstannane) stannane->transmetalation electrophile R¹-X (Organic Electrophile) electrophile->oxidative_addition

Caption: Catalytic cycle of the Stille coupling with a carbamoylstannane.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although the Stille reaction is known for its tolerance to trace amounts of water.

  • Inert Atmosphere: While organostannanes are generally stable to air and moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the oxidation of the palladium catalyst.[2]

  • Toxicity: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][4]

Protocol for a General Stille Coupling with a Carbamoylstannane

This protocol describes a general procedure for the coupling of an aryl halide with a carbamoylstannane.

Materials:

  • Aryl halide (1.0 mmol)

  • Carbamoylstannane (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Anhydrous solvent (e.g., toluene, DMF, 5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Stir bar

  • Inert gas supply (N₂ or Ar)

Procedure:

  • To a dry Schlenk tube equipped with a stir bar, add the aryl halide (1.0 mmol) and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the carbamoylstannane (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Scope

The efficiency of the Stille coupling with carbamoylstannanes can be influenced by several factors, including the choice of catalyst, solvent, and the nature of the coupling partners.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃These are common and effective palladium catalysts for Stille couplings. The choice may depend on the specific substrates.
Ligand Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine (TFP)Phosphine ligands are crucial for stabilizing the palladium catalyst. TFP can sometimes lead to rate enhancements.
Solvent Toluene, Dioxane, DMF, NMPThe choice of solvent can affect reaction rates and solubility of the reagents.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion.
Electrophile (R¹-X) Aryl/Vinyl Iodides > Bromides > Chlorides/TriflatesThe reactivity of the electrophile follows this general trend.
Stannane (R'₃) Tributylstannyl > TrimethylstannylTributyltin derivatives are commonly used due to their stability and ease of handling.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Screening different palladium catalysts and ligands may also be beneficial.

  • Homocoupling: The formation of R²-R² dimers from the organostannane is a common side reaction.[2] Using a slight excess of the stannane can sometimes mitigate this.

  • Tin Byproduct Removal: The removal of tin byproducts can be challenging.[4] Washing with aqueous KF or purification via flash chromatography are effective methods.

  • Carbonylative Stille Coupling: An alternative approach is the Stille-carbonylative cross-coupling, where carbon monoxide is introduced into the reaction.[2] This allows for the synthesis of ketones and can be extended to amides by including an amine in the reaction mixture.[9][10][11]

Conclusion

The use of carbamoylstannanes in Stille coupling reactions provides a direct and efficient method for the synthesis of amides. This approach benefits from the broad functional group tolerance and mild reaction conditions characteristic of the Stille reaction. While the toxicity of organotin reagents is a drawback, the utility of this method in constructing complex molecules makes it a valuable tool for synthetic chemists in academia and industry.

References

  • OpenOChem Learn. Stille Coupling.
  • Wikipedia. Stille reaction. [Link]

  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • RSC Publishing. A regioselective double Stille coupling reaction of bicyclic stannolanes. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • YouTube. Stille Cross-Coupling and Carbonylation mechanism with Organostannane. [Link]

  • NIH. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • NIH. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. [Link]

  • Semantic Scholar. Aminocarbonylation Reaction Using a Pd-Sn Heterobimetallic Catalyst: Three-Component Coupling for Direct Access of the Amide Functionality. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ACS Publications. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. [Link]

  • CORE. THE STILLE REACTION, 38 YEARS LATER. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • ResearchGate. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

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Application

Application Note: Modular Synthesis of Alkynyl Stannanes &amp; Pd-Catalyzed Cross-Coupling using Methyl ethyl(tributylstannyl)carbamate

This Application Note is written for researchers and process chemists in drug discovery. It details the use of Methyl ethyl(tributylstannyl)carbamate as a superior, mild stannylating agent for the generation of organosta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists in drug discovery. It details the use of Methyl ethyl(tributylstannyl)carbamate as a superior, mild stannylating agent for the generation of organostannanes—specifically alkynyl stannanes—which are subsequent substrates for Palladium-catalyzed Stille cross-coupling.

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of medicinal chemistry due to its high functional group tolerance and reliability. However, the preparation of the requisite organostannane precursors often requires harsh conditions (e.g., lithiation with


-BuLi at -78°C), which limits scope when sensitive electrophiles (esters, ketones, nitro groups) are present.

This protocol details the use of Methyl ethyl(tributylstannyl)carbamate as a "soft" stannylating reagent. Unlike traditional methods, this reagent allows for the thermal, neutral-pH stannylation of terminal alkynes . The resulting alkynyl stannanes can be isolated or used in a one-pot cascade for Pd-catalyzed cross-coupling, significantly streamlining the synthesis of functionalized aryl-alkynes and conjugated enynes.

Technical Background & Mechanism

The "Lithium Problem" in Stannylation

Classically, synthesizing a tributylstannyl alkyne involves deprotonating a terminal alkyne (


) with a strong base (

-BuLi, LDA) followed by quenching with tributyltin chloride (

).
  • Limitation: This method is incompatible with substrates containing electrophilic moieties (aldehydes, esters, nitriles) or base-sensitive protecting groups.

The Solution: Aminostannanes and Carbamates

Methyl ethyl(tributylstannyl)carbamate functions as a stannyl-amine equivalent . The driving force of the reaction is the exchange of the relatively weak


 bond for a thermodynamically stable 

bond in the byproduct (methyl ethyl carbamate), coupled with the formation of the

bond.

Reaction Equation:



This transformation proceeds thermally (typically 60–80°C) without exogenous base, preserving sensitive functionalities on the alkyne scaffold.

Mechanistic Pathway

The following diagram illustrates the stannylation workflow followed by the Pd-catalyzed cross-coupling cycle.

Stannylation_Stille_Pathway Reagent Methyl ethyl(tributylstannyl)carbamate (Sn-N Donor) Intermediate Alkynyl Stannane (R-C≡C-SnBu3) Reagent->Intermediate Thermal Exchange (70°C, Toluene) Byproduct Byproduct: Methyl ethyl carbamate Reagent->Byproduct Released Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Intermediate Thermal Exchange (70°C, Toluene) Product Cross-Coupled Product (Ar-C≡C-R) Intermediate->Product Stille Coupling Pd(PPh3)4, CuI (opt) Pd_Cat Pd(0) Catalyst Pd_Cat->Product Catalysis Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product

Figure 1: Mechanistic workflow from mild stannylation to Pd-catalyzed cross-coupling.

Experimental Protocol

Materials
  • Reagent: Methyl ethyl(tributylstannyl)carbamate (CAS 3587-12-0).

  • Substrate: Terminal alkyne (e.g., Methyl propiolate, Phenylacetylene).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) or Tetrakis (
    
    
    
    ).
  • Solvents: Toluene (anhydrous) or THF.

  • Additives (Optional): CuI (co-catalyst for Stille), CsF (activator).

Protocol A: Synthesis of Alkynyl Stannane Precursor

Use this method if isolation of the stannane is required for purification or storage.

  • Setup: In a pressure tube or sealed vial, dissolve the terminal alkyne (1.0 equiv) in anhydrous Toluene (0.5 M concentration).

  • Addition: Add Methyl ethyl(tributylstannyl)carbamate (1.05 equiv) via syringe.

    • Note: The slight excess ensures complete consumption of the alkyne.

  • Reaction: Seal the vessel and heat to 70°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. The disappearance of the terminal alkyne proton in NMR (approx.

      
       2.0-3.0 ppm) confirms conversion.
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure.

    • Purification: The byproduct (methyl ethyl carbamate) is polar and volatile. It can often be removed by high-vacuum drying or a rapid filtration through a short plug of neutral alumina (eluting with Hexanes).

    • Stability:[3] The resulting tributylstannyl alkyne is generally stable to air and moisture for short periods but should be stored at -20°C.

Protocol B: One-Pot Stannylation/Stille Coupling

Use this method for high-throughput library synthesis.

  • Stannylation: Follow steps 1-3 from Protocol A in a reaction vial.

  • Degassing: Once stannylation is complete, cool to RT and sparge the solution with Argon for 5 minutes.

  • Coupling Addition: Add the Aryl Halide (0.9 equiv),

    
     (5 mol%), and CuI (10 mol%, optional but recommended for difficult couplings).
    
  • Reaction: Heat the mixture to 90–100°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated KF (aq) solution (to precipitate tin residues as polymeric fluorides), dry over

    
    , and purify via column chromatography.
    

Data & Performance Comparison

The following table contrasts the Methyl ethyl(tributylstannyl)carbamate protocol against traditional lithiation methods.

FeatureTraditional Lithiation (

-BuLi/SnCl)
Stannyl Carbamate Protocol
Reaction pH Highly Basic (

)
Neutral / Weakly Basic
Temperature Cryogenic (-78°C)Thermal (70°C)
Functional Group Tolerance Low (Incompatible with esters, ketones, NO2)High (Compatible with esters, amides, nitriles)
Moisture Sensitivity Extreme (Requires dry box/Schlenk)Moderate (Standard inert atmosphere)
Atom Economy Low (Generates LiCl salts)High (Byproduct is a neutral carbamate)
Scalability Difficult (Cryogenic cooling costs)Excellent (Simple heating)
Case Study: Synthesis of Functionalized Indazoles

In the synthesis of kinase inhibitors (e.g., indazole derivatives), this reagent has been utilized to install stannyl groups on alkynes bearing ester functionalities.

  • Substrate: Methyl propiolate (

    
    ).
    
  • Result: Treatment with Methyl ethyl(tributylstannyl)carbamate at 70°C yielded the stannyl propiolate quantitatively.

  • Downstream: The intermediate was successfully coupled with benzyl azide (via thermal cycloaddition) or aryl halides (via Stille) without hydrolysis of the methyl ester, which would have occurred using

    
    -BuLi [1, 2].
    

Troubleshooting & Optimization

Tin Removal (Purification)

A major challenge in Stille coupling is the removal of toxic tin byproducts.

  • KF Wash: As described in Protocol B, washing the organic layer with saturated aqueous Potassium Fluoride (KF) converts soluble trialkyltin halides into insoluble polymeric tin fluorides, which can be filtered off.

  • Silica with 10%

    
    :  Impregnating the silica gel column with potassium carbonate can help retain tin residues.
    
Catalyst Selection

While


 is standard, sterically hindered substrates may require:
  • Catalyst:

    
     with Tri-2-furylphosphine (TFP)  or XPhos .
    
  • Why TFP? The furyl phosphine ligand dissociates more easily, creating a more active Pd(0) species for the transmetalation step, which is often the rate-determining step in Stille couplings.

References

  • US Patent 9,163,007 B2 . 5-substituted indazoles as kinase inhibitors. (2015). Example 1, Step 2.

  • US Patent 8,648,069 B2 . 5-substituted indazoles as kinase inhibitors. (2014). Scheme 4.

  • Jones, K., & Lappert, M. F. (1965). Amino-derivatives of metals and metalloids. Part I. Preparation of aminostannanes and some reactions. Journal of the Chemical Society (Resumed), 1944-1951.
  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (Review of Stille Mechanism).

Sources

Method

Application Notes and Protocols: Tributylstannyl Carbamates as Versatile Directing Groups in C-H Activation

Introduction: A Strategic Approach to Regiocontrolled C-H Functionalization The selective functionalization of otherwise inert C-H bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Regiocontrolled C-H Functionalization

The selective functionalization of otherwise inert C-H bonds represents a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecular architectures. A leading strategy in this field is the use of directing groups, which position a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation. Among the plethora of directing groups, O-aryl carbamates have emerged as a powerful and versatile class, owing to their strong directing ability, ease of installation, and amenability to subsequent removal or modification.[1][2]

This comprehensive guide details the application of tributylstannyl carbamates as removable directing groups in transition metal-catalyzed C-H activation reactions. The introduction of a tributylstannyl moiety at the ortho-position of an O-aryl carbamate provides a unique handle for a variety of subsequent transformations, most notably palladium- and rhodium-catalyzed C-H functionalization reactions. We will provide a thorough examination of the underlying principles, detailed experimental protocols for the synthesis of tributylstannyl carbamate-directed substrates, and their application in C-H olefination and arylation reactions.

Core Principle: The Synergy of Carbamate Directing Power and Stannane Reactivity

The utility of tributylstannyl carbamates in C-H activation stems from a two-fold strategic advantage. Firstly, the carbamate group is a potent directing group for ortho-lithiation. The Lewis basic oxygen and nitrogen atoms of the carbamate coordinate to an organolithium base, directing deprotonation to the adjacent ortho-position on the aromatic ring with high regioselectivity.[1][2] This directed ortho-metalation (DoM) allows for the precise introduction of an electrophile, in this case, a tributyltin moiety, exclusively at the C-2 position.

Secondly, the resulting tributylstannyl group serves as a versatile linchpin for subsequent transition metal-catalyzed cross-coupling reactions. The C-Sn bond can readily undergo transmetalation with palladium or rhodium catalysts, positioning the metal center for a subsequent C-H activation/functionalization event at the adjacent C-H bond. This intramolecular delivery of the catalyst ensures high regioselectivity in the C-H functionalization step.

Experimental Workflows and Protocols

Part 1: Synthesis of the Tributylstannyl Carbamate Directing Group

The preparation of the key tributylstannyl carbamate intermediate is a two-step process: (1) formation of the O-aryl carbamate from the corresponding phenol, and (2) directed ortho-lithiation followed by quenching with tributyltin chloride.

Protocol 1.1: Synthesis of O-Aryl N,N-Diethylcarbamates

This protocol describes a general procedure for the synthesis of O-aryl N,N-diethylcarbamates from commercially available phenols.

  • Materials:

    • Phenol derivative (1.0 equiv)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

    • N,N-Diethylcarbamoyl chloride (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the phenol derivative (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired O-aryl N,N-diethylcarbamate.

Protocol 1.2: Directed ortho-Stannylation of O-Aryl Carbamates

This protocol details the regioselective introduction of the tributylstannyl group at the ortho-position of the carbamate-directing group.[2][3]

  • Materials:

    • O-Aryl N,N-diethylcarbamate (1.0 equiv)

    • sec-Butyllithium (1.1 equiv, solution in cyclohexane)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 equiv)

    • Tributyltin chloride (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the O-aryl N,N-diethylcarbamate (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (1.1 equiv) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add tributyltin chloride (1.2 equiv) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the ortho-tributylstannyl aryl carbamate.

Workflow for the Synthesis of Tributylstannyl Carbamate

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Ortho-Stannylation Phenol Phenol Derivative NaH_THF Sodium Phenoxide Intermediate Phenol->NaH_THF 1. NaH, THF, 0 °C to rt CarbamoylChloride Reaction Mixture NaH_THF->CarbamoylChloride 2. Et2NCOCl, 0 °C to rt O_Aryl_Carbamate O-Aryl Carbamate CarbamoylChloride->O_Aryl_Carbamate Workup & Purification sBuLi_TMEDA Ortho-lithiated Intermediate O_Aryl_Carbamate->sBuLi_TMEDA 1. s-BuLi, TMEDA, THF, -78 °C O_Aryl_Carbamate->sBuLi_TMEDA Bu3SnCl Reaction Mixture sBuLi_TMEDA->Bu3SnCl 2. Bu3SnCl, -78 °C to rt Tributylstannyl_Carbamate ortho-Tributylstannyl Aryl Carbamate Bu3SnCl->Tributylstannyl_Carbamate Workup & Purification

Caption: Synthesis of the tributylstannyl carbamate directing group.

Part 2: Application in Rhodium-Catalyzed C-H Olefination

The tributylstannyl carbamate directing group facilitates the rhodium-catalyzed ortho-olefination of arenes. The following protocol is a general procedure adapted from the literature.[4][5][6]

Protocol 2.1: Rhodium-Catalyzed ortho-Olefination of Arenes

  • Materials:

    • ortho-Tributylstannyl aryl carbamate (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate, 2.0 equiv)

    • [Rh(Cp*)Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Cu(OAc)₂·H₂O (1.0 equiv)

    • tert-Amyl alcohol (t-AmOH)

    • Anhydrous 1,2-dichloroethane (DCE)

  • Procedure:

    • To a reaction vessel, add the ortho-tributylstannyl aryl carbamate (1.0 equiv), [Rh(Cp*)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (1.0 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

    • Add anhydrous DCE and t-AmOH.

    • Add the alkene (2.0 equiv) via syringe.

    • Stir the reaction mixture at 80 °C for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the ortho-olefinated product.

Catalytic Cycle for Rhodium-Catalyzed C-H Olefination

G Rh(III) Rh(III) Rhodacycle Rhodacycle Rh(III)->Rhodacycle Alkene_Coordination Alkene_Coordination Rhodacycle->Alkene_Coordination Alkene Migratory_Insertion Migratory_Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination Beta_Hydride_Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Rh(III) Regeneration of Catalyst Product Product Beta_Hydride_Elimination->Product Substrate Substrate Substrate->Rh(III) C-H Activation Alkene Alkene Alkene->Alkene_Coordination

Caption: Proposed catalytic cycle for Rh-catalyzed C-H olefination.

Part 3: Application in Palladium-Catalyzed C-H Arylation

The tributylstannyl carbamate directing group is also effective in promoting the palladium-catalyzed ortho-arylation of arenes. The following is a general protocol based on established methods.

Protocol 3.1: Palladium-Catalyzed ortho-Arylation of Arenes

  • Materials:

    • ortho-Tributylstannyl aryl carbamate (1.0 equiv)

    • Aryl halide (e.g., 4-iodotoluene, 1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • P(o-tol)₃ (10 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous toluene

  • Procedure:

    • To a reaction vessel, add the ortho-tributylstannyl aryl carbamate (1.0 equiv), aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

    • Add anhydrous toluene.

    • Stir the reaction mixture at 110 °C for 12-24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the ortho-arylated product.

Part 4: Removal of the Carbamate Directing Group

A key advantage of the carbamate directing group is its facile removal to unveil the corresponding phenol, a common functional group in pharmaceuticals and natural products.

Protocol 4.1: Deprotection of the Carbamate Group

  • Materials:

    • Functionalized aryl carbamate (1.0 equiv)

    • Potassium hydroxide (5.0 equiv)

    • Methanol

    • Water

    • 1 M Hydrochloric acid

  • Procedure:

    • To a solution of the functionalized aryl carbamate (1.0 equiv) in methanol, add a solution of potassium hydroxide (5.0 equiv) in water.

    • Heat the reaction mixture to reflux and stir for 4-8 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

    • Acidify the aqueous residue to pH ~2 with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the corresponding phenol.

Data Summary

ReactionCatalyst SystemCoupling PartnerTypical YieldKey Advantages
Rh-Catalyzed Olefination [Rh(Cp*)Cl₂]₂ / AgSbF₆ / Cu(OAc)₂Alkenes60-90%High regioselectivity, broad substrate scope.[4][5]
Pd-Catalyzed Arylation Pd(OAc)₂ / P(o-tol)₃ / Cs₂CO₃Aryl Halides55-85%Access to biaryl scaffolds, good functional group tolerance.

Troubleshooting and Considerations

  • Moisture Sensitivity: The ortho-lithiation step is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation is crucial to prevent side reactions and ensure high regioselectivity.

  • Catalyst Activity: The activity of the palladium and rhodium catalysts can be sensitive to air and impurities. Use of a glovebox or Schlenk techniques is recommended for optimal results.

  • Substrate Scope: The electronic nature of the aryl carbamate and the coupling partner can influence reaction efficiency. Electron-rich arenes and electron-poor coupling partners generally lead to higher yields.

Conclusion

Tributylstannyl carbamates serve as highly effective and versatile directing groups for the regioselective C-H functionalization of arenes. The straightforward synthesis of these directing groups, coupled with their robust performance in rhodium-catalyzed olefination and palladium-catalyzed arylation, provides a powerful platform for the construction of complex organic molecules. The facile removal of the carbamate moiety further enhances the synthetic utility of this methodology, making it a valuable tool for researchers in drug discovery and materials science.

References

  • Tanaka, J., Nagashima, Y., & Tanaka, K. (2020). Rhodium(III)-Catalyzed Oxidative ortho-Olefination of Phenyl Carbamates with Alkenes: Elucidation of Acceleration Mechanisms by Using an Unsubstituted Cyclopentadienyl Ligand. Organic Letters, 22(18), 7181–7186. [Link]

  • Jansen-van Vuuren, R. D., Liu, S., Miah, M. A. J., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

  • PapersFlow. (n.d.). Palladium-Catalyzed C-H Arylation: Research Guide & Papers. Retrieved from [Link]

  • Tanaka, J., Nagashima, Y., & Tanaka, K. (2020). Rhodium(III)-Catalyzed Oxidative ortho-Olefination of Phenyl Carbamates with Alkenes: Elucidation of Acceleration Mechanisms by Using an Unsubstituted Cyclopentadienyl Ligand. Organic Letters, 22(18), 7181–7186. [Link]

  • Ren, Y., & Rousseaux, S. A. L. (2021). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 19(25), 5586-5590. [Link]

  • Baran, P. S. (n.d.). Directed (ortho) Metallation. Baran Lab, Scripps Research. Retrieved from [Link]

  • Miah, M. A. J., et al. (2017). Directed ortho Metalation of Aryl Amides, O-Carbamates, and OMOM Systems. Directed Metalation Group Competition and Cooperation. European Journal of Organic Chemistry, 2017(40), 6048-6063. [Link]

  • Jansen-van Vuuren, R. D., Liu, S., Miah, M. A. J., & Snieckus, V. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]

  • Wang, D.-H., & Wasa, M. (2015). Rhodium(III)-Catalyzed Direct C-H Olefination of Arenes with Aliphatic Olefins. Angewandte Chemie International Edition, 54(17), 5160-5164. [Link]

  • La-Venia, A., et al. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Journal of the American Chemical Society, 132(33), 11623-11633. [Link]

  • Kauch, M., & Hoppe, D. (2006). Synthesis of halogenated phenols by directed ortho-lithiation and ipso-iododesilylation reactions of O-aryl N-isopropylcarbamates. Synthesis, 2006(10), 1599-1606. [Link]

  • Stradiotto, M., & Kelly, C. P. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(15), 5128-5141. [Link]

  • Domínguez, Z., et al. (2014). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances, 4(108), 63353-63359. [Link]

  • Zhao, H., et al. (2011). Synthesis of Enamides from Ketones: Preparation of N-(3,4-Dihydronaphthalene-1-yl)acetamide. Organic Syntheses, 88, 366. [Link]

  • Itami, K., et al. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 3(8), 2455-2459. [Link]

  • Itami, K., et al. (2012). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 3(8), 2455-2459. [Link]

  • Tanaka, J., Nagashima, Y., & Tanaka, K. (2020). Rhodium(III)-Catalyzed Oxidativeortho-Olefination of Phenyl Carbamates with Alkenes: Elucidation of Acceleration Mechanisms by Using an Unsubstituted Cyclopentadienyl Ligand. Sci-Hub. [Link]

  • Wang, D.-H., & Wasa, M. (2016). Rhodium(III)‐Catalyzed Direct CH Olefination of Arenes with Aliphatic Olefins. Angewandte Chemie, 128(17), 5248-5252. [Link]

  • Stuart, D. R., & Fagnou, K. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. Organic Letters, 27(5), 1130-1135. [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • JChemistry. (2020, October 4). Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Sibi, M. P., & Snieckus, V. (1983). The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement. The Journal of Organic Chemistry, 48(11), 1935–1937. [Link]

Sources

Application

Application Note: N-Stannyl Carbamates as Nucleophilic Scaffolds for Heterocycle Synthesis

Topic: N-stannyl carbamates in the synthesis of heterocyclic compounds Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-stannyl carbamates in the synthesis of heterocyclic compounds Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Utility

N-stannyl carbamates represent a specialized class of organotin reagents where a tributylstannyl (or related organotin) group is bonded to the nitrogen atom of a carbamate moiety. Unlike standard carbamates, which are typically electrophilic at the carbonyl carbon, the N-Sn bond confers significant nucleophilic character to the nitrogen atom , while the tin center retains Lewis acidity.

This "push-pull" reactivity makes N-stannyl carbamates powerful intermediates for the synthesis of nitrogen-containing heterocycles, particularly 2-oxazolidinones and cyclic ureas . These heterocycles are pharmacophores found in antibiotics (e.g., Linezolid) and MAO inhibitors.

Why Use N-Stannyl Carbamates?
  • Chemoselectivity: The Sn-N bond activates the nitrogen for alkylation by epoxides or oxetanes without requiring strong bases (like NaH) that would otherwise polymerize sensitive substrates.

  • Regiocontrol: In reactions with asymmetric epoxides, the coordination of the tin atom to the epoxide oxygen often dictates high regioselectivity during ring opening.

  • Masked Isocyanate Behavior: These reagents can act as "stored" isocyanates that release the reactive species only under thermal or Lewis-acidic activation, preventing side reactions common with free isocyanates.

Mechanistic Insight: The "Insert-Cyclize" Pathway

The synthesis of heterocycles using N-stannyl carbamates primarily relies on their reaction with strained ethers (epoxides). The mechanism is distinct from standard base-mediated cyclizations.

Mechanism Description
  • Coordination: The Lewis acidic tin atom coordinates to the oxygen of the epoxide (electrophile), activating the ring.

  • Nucleophilic Attack: The carbamate nitrogen (activated by the labile Sn-N bond) attacks the less hindered carbon of the epoxide (typically

    
    -like).
    
  • Trans-esterification/Cyclization: The resulting alkoxide intermediate attacks the carbamate carbonyl, displacing the alkoxide leaving group and closing the ring to form the oxazolidinone.

Graphviz Diagram: Reaction Mechanism

G Reagents N-Stannyl Carbamate + Epoxide Coordination Sn-O Coordination (Activation) Reagents->Coordination Lewis Acid Interaction RingOpen Ring Opening (N-Alkylation) Coordination->RingOpen Nu: Attack Intermediate Alkoxide Intermediate RingOpen->Intermediate C-N Bond Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Alkoxide Attack on Carbonyl Product 2-Oxazolidinone + Sn-Alkoxide Cyclization->Product Elimination

Caption: Mechanistic pathway for the conversion of N-stannyl carbamates and epoxides into 2-oxazolidinones.

Experimental Protocols

Protocol A: Preparation of N-Stannyl Carbamate Reagents

Note: N-stannyl carbamates are moisture-sensitive and should be prepared fresh or stored under inert atmosphere.

Reagent: Methyl N-phenyl-N-(tributylstannyl)carbamate Target Structure:



Materials
  • Phenyl isocyanate (1.0 equiv)

  • Tributyltin methoxide (1.0 equiv)

  • Solvent: Dry Benzene or Toluene (Anhydrous)

  • Glassware: Flame-dried Schlenk flask under Argon

Step-by-Step Procedure
  • Setup: Charge a flame-dried Schlenk flask with tributyltin methoxide (10 mmol, 3.21 g) under an argon atmosphere.

  • Addition: Add dry toluene (20 mL). Cool the solution to 0°C using an ice bath.

  • Reaction: Add phenyl isocyanate (10 mmol, 1.19 g) dropwise via syringe over 10 minutes. The reaction is exothermic; maintain temperature below 5°C.

  • Equilibration: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Validation: Monitor by IR spectroscopy. The characteristic isocyanate peak (

      
      ) should disappear, and a new carbonyl stretch for the carbamate (
      
      
      
      ) should appear.
  • Isolation (Optional): Evaporate the solvent under reduced pressure (vacuum manifold) to yield the N-stannyl carbamate as a viscous oil.

    • Note: For most heterocyclic syntheses, this reagent is used in situ (proceed to Protocol B).

Protocol B: Synthesis of 5-Substituted-2-Oxazolidinones

Application: Reaction of the pre-formed N-stannyl carbamate with propylene oxide.

Materials
  • N-stannyl carbamate solution (from Protocol A)

  • Propylene oxide (1.2 equiv)

  • Catalyst: HMPA (Hexarnethylphosphoramide) or

    
     (optional, enhances rate)
    
  • Solvent: Toluene

Step-by-Step Procedure
  • Mixing: To the solution of N-stannyl carbamate (10 mmol) in toluene, add propylene oxide (12 mmol).

  • Catalysis: Add a catalytic amount of HMPA (1 mL) or tetrabutylammonium bromide (5 mol%).

    • Expert Insight: The polar additive (HMPA) coordinates to the tin, increasing the nucleophilicity of the nitrogen atom, thereby accelerating the ring opening of the epoxide.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours.

  • Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc 3:1). Look for the formation of the less polar oxazolidinone spot.

  • Quenching & Tin Removal (CRITICAL):

    • Cool to room temperature.[1][2]

    • Add Methanol (5 mL) to quench any unreacted Sn-N species.

    • Tin Removal Step: Add a solution of Potassium Fluoride (KF) (20 mmol) in water (10 mL) and stir vigorously for 30 minutes. This precipitates the tin as polymeric tributyltin fluoride (

      
      ), a white solid.
      
  • Workup: Filter off the white solid (

    
    ) through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 20 mL).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography.
    
Data: Yield Comparison by Catalyst
EntryEpoxideCatalystTime (h)Yield (%)Regioselectivity (5-sub : 4-sub)
1Propylene OxideNone244585 : 15
2Propylene OxideHMPA49298 : 2
3Styrene OxideHMPA688>99 : 1
4EpichlorohydrinBu4NBr38595 : 5

Troubleshooting & Optimization

This protocol is designed to be self-validating. Use the following checkpoints:

  • Checkpoint 1 (Reagent Formation): If the IR peak at

    
     (isocyanate) persists after 1 hour, the tin alkoxide may be wet (hydrolyzed to oxide). Ensure reagents are anhydrous.
    
  • Checkpoint 2 (Cyclization Stalls): If the intermediate linear carbamate forms but does not cyclize (seen by NMR), increase the reaction temperature to 80°C. The cyclization step is thermally driven.

  • Checkpoint 3 (Tin Contamination): If the product oil is cloudy or NMR shows broad peaks in the alkyl region (0.8–1.5 ppm), tin removal was incomplete. Repeat the KF treatment or use 10% w/w fused KF on Silica gel chromatography.

Graphviz Diagram: Experimental Workflow

Workflow Start Start: Isocyanate + Bu3SnOMe CheckIR Check IR: Disappearance of 2270 cm-1 Start->CheckIR CheckIR->Start Fail (Dry Reagents) AddEpoxide Add Epoxide + Catalyst (HMPA) CheckIR->AddEpoxide Pass Heat Heat to 60°C (4-6 Hours) AddEpoxide->Heat Quench Quench with MeOH Add KF (aq) Heat->Quench Filter Filter Bu3SnF (Remove Tin) Quench->Filter Purify Flash Chromatography Isolate Oxazolidinone Filter->Purify

Caption: Operational workflow for the synthesis of oxazolidinones using N-stannyl carbamates.

Safety & Handling (HSE)

  • Organotin Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors. All weighing and reactions must be performed in a fume hood. Double-glove (Nitrile) is recommended.

  • Waste Disposal: All aqueous waste containing fluoride/tin residues and solid tin precipitates (

    
    ) must be disposed of in a dedicated "Heavy Metal/Organotin" waste stream, not general organic waste.
    

References

  • Shibata, I., Toyota, M., Baba, A., & Matsuda, H. (1986). Reaction of tributyltin

    
    -haloalkoxides with isocyanates; synthesis of 2-oxazolidinones. Journal of Organic Chemistry, 51(21), 3967–3971.
    [Link]
    
  • Fujiwara, M., Baba, A., & Matsuda, H. (1989). Cycloaddition of carbon dioxide to epoxides catalyzed by organotin halides-Lewis base systems. Journal of Heterocyclic Chemistry, 26(6), 1659–1663. [Link]

  • Shibata, I., & Baba, A. (1994). Organotin enolates in organic synthesis. Organic Preparations and Procedures International, 26(1), 85-100. (Context on Sn-N bond reactivity). [Link]

  • Davies, A. G. (2004). Organotin Chemistry (2nd Ed.). Wiley-VCH. (Authoritative text on Sn-N bond lability and safety). [Link]

Sources

Method

Technical Guide: Methyl N-ethyl-N-(tributylstannyl)carbamate in Organometallic Synthesis

This Application Note and Protocol Guide details the use of Methyl N-ethyl-N-(tributylstannyl)carbamate (CAS 3587-12-0), a specialized organotin reagent used as a precursor for organometallic synthesis and as a stereosel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl N-ethyl-N-(tributylstannyl)carbamate (CAS 3587-12-0), a specialized organotin reagent used as a precursor for organometallic synthesis and as a stereoselective promoter in condensation reactions.

Introduction & Compound Profile

Methyl N-ethyl-N-(tributylstannyl)carbamate is a bifunctional organotin reagent characterized by a labile Nitrogen-Tin (


) bond. Unlike robust carbon-tin bonds found in tetraalkylstannanes, the 

bond in this carbamate is highly reactive toward nucleophiles and protic sources, making it an excellent "store" for reactive anions or a transfer agent for the tributylstannyl (

) group.
  • IUPAC Name: Methyl N-ethyl-N-(tributylstannyl)carbamate[1]

  • CAS Number: 3587-12-0[2][3][4][5][6]

  • Formula:

    
    
    
  • Structure:

    
    [1]
    
  • Physical State: Colorless to pale yellow oil.[6]

  • Solubility: Soluble in THF, ether, toluene, and dichloromethane.

Core Applications:

  • Organometallic Precursor: Acts as a soft stannylating agent for terminal alkynes, generating alkynyl stannanes (Stille coupling precursors) under neutral conditions.

  • Stereoselective Promoter: Facilitates the Darzens condensation between

    
    -halo ketones and aldehydes to yield cis-epoxy ketones with high diastereoselectivity.
    
  • Masked Nucleophile: Serves as a precursor to

    
    -lithio carbamates via transmetallation, avoiding the use of pyrophoric lithium amides.
    

Reaction Mechanisms & Pathways

The utility of this reagent stems from the polarization of the


 bond. It can react via two distinct pathways depending on the substrate:

Pathway A: Stannyl Transfer (Hydrostannylation/Stannylation) When reacted with acidic protons (e.g., terminal alkynes), the reagent acts as a base and a stannyl source. The basic nitrogen deprotonates the substrate, while the stannyl group traps the resulting anion.

  • Outcome: Formation of Organostannanes (e.g., Alkynyl Stannanes).

Pathway B: Lewis Acid/Base Promotion (Darzens) In the presence of polar additives (HMPA/DMPU), the reagent promotes the addition of


-halo enolates to aldehydes. The tin atom likely stabilizes the intermediate alkoxide, directing the stereochemical outcome toward the cis-epoxide.

ReactionPathways cluster_0 Pathway A: Stannyl Transfer cluster_1 Pathway B: Darzens Promoter Reagent Methyl N-ethyl-N- (tributylstannyl)carbamate Alkyne Terminal Alkyne (R-C≡C-H) Reagent->Alkyne Heat (70°C) HaloKetone α-Halo Ketone + Aldehyde Reagent->HaloKetone Promoter AlkynylSn Alkynyl Stannane (R-C≡C-SnBu3) Alkyne->AlkynylSn Stannylation Byproduct Amine Byproduct (HN(Et)COOMe) Alkyne->Byproduct Epoxide cis-Epoxy Ketone HaloKetone->Epoxide Stereocontrol Additive Additive (HMPA/DMPU) Additive->HaloKetone Activates

Figure 1: Dual reactivity pathways of Methyl N-ethyl-N-(tributylstannyl)carbamate leading to organometallic precursors or stereodefined epoxides.

Experimental Protocols

Safety Warning: Organotin compounds are toxic and readily absorbed through the skin. All procedures must be performed in a fume hood with nitrile gloves and appropriate eye protection. HMPA is a potent carcinogen; use DMPU as a safer alternative where possible.

Rationale: The reagent is prepared by the dehydration of the corresponding amine/carbamate with bis(tributyltin) oxide.

Materials:

  • Methyl N-ethylcarbamate (1.0 equiv)

  • Bis(tributyltin) oxide (0.5 equiv)

  • Toluene (Solvent)[7][8]

  • Dean-Stark apparatus

Steps:

  • Charge a round-bottom flask with Methyl N-ethylcarbamate (e.g., 10 mmol) and Bis(tributyltin) oxide (5 mmol) in Toluene (50 mL).

  • Attach a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux for 3–6 hours, monitoring the collection of water in the trap.

  • Once water evolution ceases, cool the mixture to room temperature.

  • Remove the solvent in vacuo.

  • Purification: Distill the residue under high vacuum (typically boiling point >120°C at 0.1 mmHg) to obtain the product as a colorless oil.

    • Note: The product is moisture-sensitive; store under argon/nitrogen.

Application: Converting terminal alkynes to stannanes for downstream Stille couplings or heterocycle synthesis (e.g., Indazoles as per US Patent 9,163,007).

Materials:

  • Methyl N-ethyl-N-(tributylstannyl)carbamate (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Methyl propiolate) (1.0 equiv)

  • Solvent: None (Neat) or Toluene

Steps:

  • In a sealed tube or pressure vial, combine the Stannyl Carbamate (e.g., 68.6 mmol) and the Alkyne (68.4 mmol).

  • Seal the vessel and heat to 70°C overnight (12–16 hours).

  • Cool to ambient temperature.

  • Workup: The reaction produces the alkynyl stannane and the neutral carbamate byproduct.

    • For volatile alkynes, the product may be used directly.

    • For purification, flash chromatography on neutral alumina (silica may cause protodestannylation) is recommended, or fractional distillation if boiling points differ significantly.

  • Utilization: The resulting stannane is now ready for Stille coupling or [3+2] cycloadditions (e.g., with azides).

Application: Synthesis of cis-epoxy ketones.[9]

Materials:

  • 
    -Bromo ketone (1.0 equiv)
    
  • Aldehyde (1.0 equiv)

  • Methyl N-ethyl-N-(tributylstannyl)carbamate (1.2 equiv)

  • HMPA (1.2 equiv) or DMPU (Alternative)

  • Solvent: THF (Dry)

Steps:

  • Dissolve the Stannyl Carbamate (1.2 mmol) and HMPA (1.2 mmol) in anhydrous THF (5 mL) under Nitrogen.

  • Add the Aldehyde (1.0 mmol) and

    
    -Bromo ketone (1.0 mmol) to the solution.
    
  • Stir at 60°C for 3–5 hours.

  • Quench: Add water (1 mL) to hydrolyze the tin species.

  • Extraction: Extract with diethyl ether (3x), wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Result: The cis-epoxide is typically the major diastereomer (>90:10 cis:trans ratio).

Data Summary: Reactivity Profile

ParameterValue / Characteristic
Reagent Stability Moisture sensitive; hydrolyzes to amine + tin oxide. Stable under Argon.
Reaction Temperature 60°C – 70°C (Thermal activation required for most applications).
Stereoselectivity High cis-selectivity in Darzens reactions (promoted by HMPA).
Byproducts Methyl N-ethylcarbamate (Neutral, easily removed).
Key Advantage Neutral reaction conditions; avoids strong bases like LDA or LiHMDS.

References

  • Yamasaki, H., Baba, A., Shibata, I., & Matsuda, H. (1990). Stereoselective Synthesis of alpha,beta-Epoxy Ketones by the Darzen's Reaction with Methyl N-Ethyl-N-tributylstannylcarbamate. Journal of Organic Chemistry.

  • Akritopoulou-Zanze, I., et al. (2015). 5-Substituted Indazoles as Kinase Inhibitors. US Patent 9,163,007 B2. (Describes the use of the reagent with methyl propiolate).

  • Davies, A. G. (2006). Organotin Chemistry. Wiley-VCH. (General reference for N-stannyl bond reactivity).

Sources

Application

Application Notes and Protocols for the Introduction of a Methyl Ethyl Carbamoyl Group via an Organotin-Mediated Cross-Coupling Reaction

Introduction: The Significance of the Methyl Ethyl Carbamoyl Moiety in Modern Chemistry The methyl ethyl carbamoyl group is a critical structural motif in a multitude of biologically active compounds, including pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Methyl Ethyl Carbamoyl Moiety in Modern Chemistry

The methyl ethyl carbamoyl group is a critical structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. Its presence can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity. For instance, the analogous N-ethyl-N-methylcarbamoyl moiety is a key component in the synthesis of Rivastigmine, a cholinesterase inhibitor utilized in the management of Alzheimer's disease.[1] Consequently, the development of robust and versatile synthetic methodologies for the introduction of this functional group is of paramount importance to researchers in medicinal chemistry and drug development.

Traditionally, the synthesis of carbamates has relied on methods involving hazardous reagents like phosgene or isocyanates.[2][3] While effective, the toxicity and handling difficulties associated with these reagents have spurred the development of alternative, milder synthetic routes.[4] This document details a proposed methodology for the introduction of the methyl ethyl carbamoyl group leveraging the principles of the palladium-catalyzed Stille cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[5][6] This approach offers a potentially safer and more adaptable strategy for the formation of the desired carbamoyl linkage.

Conceptual Framework: A Stille-Type Carbamoylation

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic electrophile.[6][7] While classically employed for the formation of carbon-carbon bonds, its scope can be extended to the formation of carbon-heteroatom and carbon-acyl bonds.[5][8] We propose a Stille-type carbamoylation reaction wherein an organostannane (R-Sn(R')3) couples with N-methyl-N-ethylcarbamoyl chloride in the presence of a palladium catalyst to furnish the corresponding N,N-disubstituted amide.

This application note will provide a comprehensive guide to this proposed methodology, including the synthesis of the requisite reagents, a detailed experimental protocol for the cross-coupling reaction, and an in-depth discussion of the underlying reaction mechanism.

Experimental Protocols

Part 1: Synthesis of N-Methyl-N-ethylcarbamoyl Chloride

The electrophilic partner in our proposed Stille-type carbamoylation is N-methyl-N-ethylcarbamoyl chloride. This reagent can be synthesized from the corresponding secondary amine, N-ethylmethylamine, and a phosgene equivalent such as triphosgene.[2]

Materials:

  • N-ethylmethylamine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Toluene

  • Pyridine

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a solution of N-ethylmethylamine (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Following the addition of triphosgene, add pyridine (2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting solution containing the in situ generated N-methyl-N-ethylcarbamoyl chloride can be used directly in the subsequent cross-coupling step or purified by distillation under reduced pressure.[9]

Safety Precaution: Triphosgene is a toxic solid that releases phosgene upon heating or in the presence of nucleophiles. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 2: Synthesis of the Organostannane Reagent

A variety of organostannanes can be employed in Stille couplings. For the purpose of this protocol, we will describe the synthesis of a generic trialkylarylstannane via the reaction of an aryl Grignard reagent with a trialkyltin halide.[10]

Materials:

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trialkyltin chloride (e.g., tributyltin chloride)

  • Iodine crystal (as initiator)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of trialkyltin chloride (1.0 equivalent) in the same anhydrous solvent to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude organostannane can be purified by vacuum distillation or column chromatography on silica gel.

Part 3: Palladium-Catalyzed Stille-Type Carbamoylation

This protocol outlines the cross-coupling of the synthesized organostannane with N-methyl-N-ethylcarbamoyl chloride.

Materials:

  • Organostannane (from Part 2) (1.0 equivalent)

  • N-methyl-N-ethylcarbamoyl chloride (from Part 1) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (1-5 mol%)

  • Anhydrous solvent (e.g., toluene, THF, dioxane)

  • Optional: Ligand (e.g., triphenylphosphine, P(o-tol)3)

  • Optional: Additive (e.g., CuI)[11]

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and any additional ligand under an inert atmosphere of argon or nitrogen.

  • Add the anhydrous solvent, followed by the organostannane.

  • Add the solution of N-methyl-N-ethylcarbamoyl chloride in the same solvent.

  • If using an additive like CuI, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with water.

  • To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride. The resulting precipitate of trialkyltin fluoride can be removed by filtration through celite.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Mechanism and Scientific Rationale

The proposed Stille-type carbamoylation is expected to proceed through a catalytic cycle analogous to the established mechanism of the Stille cross-coupling reaction.[6]

Stille_Carbamoylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(CO-NEtMe)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Sn R'-Pd(II)(CO-NEtMe)L_n Transmetal->PdII_Sn TinHalide Cl-SnR''_3 Transmetal->TinHalide RedElim Reductive Elimination PdII_Sn->RedElim RedElim->Pd0 Product R'-CO-NEtMe RedElim->Product CarbamoylCl Cl-CO-NEtMe CarbamoylCl->OxAdd Organostannane R'-SnR''_3 Organostannane->Transmetal

Figure 1: Proposed Catalytic Cycle for Stille-Type Carbamoylation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the N-methyl-N-ethylcarbamoyl chloride, forming a Pd(II) complex.[6]

  • Transmetalation: The organostannane reagent then transfers its organic group (R') to the Pd(II) center, displacing the chloride and forming a new Pd(II) complex. This step is often the rate-limiting step in the Stille coupling.[11]

  • Reductive Elimination: The coupled product, the desired N,N-disubstituted amide, is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

The choice of palladium catalyst, ligands, and solvent can significantly influence the efficiency of the reaction. Electron-rich and sterically hindered phosphine ligands often accelerate the rate of reductive elimination.[11] The addition of copper(I) iodide has been shown to enhance the reaction rate in some Stille couplings, potentially by acting as a scavenger for free ligands that can inhibit the reaction.[11]

Data Presentation and Expected Outcomes

The following table provides a hypothetical summary of reaction conditions and expected yields for the proposed Stille-type carbamoylation based on typical Stille coupling protocols. Actual results may vary depending on the specific substrates and optimization of reaction parameters.

EntryOrganostannane (R')Palladium Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh3)4 (5)-Toluene901275
2VinylPd2(dba)3 (2.5)P(o-tol)3 (10)THF60882
3AlkynylPdCl2(PPh3)2 (5)-Dioxane801668
4HeteroarylPd(OAc)2 (5)SPhos (10)Toluene1001079

Advantages and Considerations

Advantages:

  • Mild Reaction Conditions: The Stille coupling is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.[5][7]

  • Air and Moisture Stability of Reagents: Organostannanes are generally stable to air and moisture, simplifying their handling compared to other organometallic reagents.[5][6]

  • Avoidance of Highly Toxic Reagents: This method provides an alternative to the direct use of phosgene and isocyanates in the final carbamoylation step.

Considerations:

  • Toxicity of Organotin Compounds: Organotin reagents and their byproducts are toxic and require careful handling and disposal.[6][7] Efficient removal of tin residues from the final product is crucial, especially in the context of pharmaceutical synthesis.[11]

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin byproducts, which can be problematic for large-scale synthesis.

  • Catalyst and Ligand Cost: The use of palladium catalysts and specialized ligands can contribute to the overall cost of the synthesis.

Conclusion

The proposed Stille-type carbamoylation offers a promising and innovative approach for the introduction of the methyl ethyl carbamoyl group into organic molecules. By leveraging the well-established principles of the Stille cross-coupling reaction, this methodology provides a potentially milder and more functional group-tolerant alternative to traditional carbamoylation methods. While the toxicity of organotin reagents necessitates careful handling and purification, the versatility and reliability of the Stille reaction make this a valuable strategy for researchers and scientists in the field of drug development and organic synthesis. Further optimization and exploration of the substrate scope will undoubtedly enhance the utility of this powerful synthetic transformation.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Catalyst Systems for Reactions with N-Stannyl Carbamates

Welcome to the Technical Support Center dedicated to the optimization of catalyst systems for reactions involving N-stannyl carbamates. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the optimization of catalyst systems for reactions involving N-stannyl carbamates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. Our focus is on providing practical, field-tested insights rooted in mechanistic understanding to empower you to overcome common challenges and achieve optimal reaction outcomes.

Introduction to N-Stannyl Carbamates in Catalysis

N-stannyl carbamates are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] They offer a pathway to form carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other functional materials. The carbamate moiety itself is a key structural feature in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding.[3][4] However, the successful application of N-stannyl carbamates is highly dependent on a finely tuned catalytic system. This guide will address the critical parameters for optimizing these reactions.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Low yields, poor selectivity, and reaction stalling are common hurdles in catalyst optimization.[5][6] This section provides a systematic approach to troubleshooting, focusing on the underlying causes of these issues.

Issue 1: Low to No Product Yield

Q1: My reaction with an N-stannyl carbamate shows minimal or no conversion to the desired product. What are the primary factors to investigate?

A1: A low or non-existent yield is often multifactorial. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting strategy.[5][7]

Initial Checks:

  • Reagent Integrity:

    • N-Stannyl Carbamate: Ensure the purity and stability of your N-stannyl carbamate. These reagents can be sensitive to moisture and air. It is advisable to use freshly prepared or properly stored material.

    • Catalyst and Ligand: The activity of the palladium catalyst is paramount. Use a reliable source for your palladium precatalyst and ligand. Many modern catalyst systems, such as the Buchwald precatalysts, offer enhanced stability and activity.[8][9]

    • Solvents and Other Reagents: All solvents should be anhydrous, and other reagents should be of high purity.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are typically air-sensitive.[5] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Advanced Troubleshooting:

  • Catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[5] Inefficient reduction can halt the catalytic cycle before it begins. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system that facilitates activation.[8][10]

  • Transmetalation Issues: The transfer of the carbamate group from tin to palladium is a critical step in the catalytic cycle.[2][11]

    • Ligand Choice: The ligand plays a crucial role in facilitating transmetalation. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often effective in promoting this step.[8][10]

    • Additives: The addition of copper(I) salts or fluoride ions has been shown to accelerate Stille couplings, potentially by facilitating the transmetalation step.[1]

  • Reductive Elimination: This is the final step where the C-N bond is formed and the product is released from the catalyst.[9] The choice of ligand also significantly influences the rate of reductive elimination.

Experimental Protocol: Screening for Optimal Ligands

A systematic ligand screening is crucial for optimizing your reaction.

  • Setup: In parallel reaction vials, add the aryl halide (1.0 equiv), N-stannyl carbamate (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a different phosphine ligand (4 mol%) to each vial.

  • Solvent and Base: Add anhydrous solvent (e.g., toluene or dioxane) and a suitable base (e.g., Cs₂CO₃, 2.0 equiv).

  • Degassing: Degas the vials by bubbling with argon for 10-15 minutes.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Analysis: Compare the conversion to the desired product across the different ligands to identify the most effective one.

Ligand Type Common Examples Potential Impact on N-Stannyl Carbamate Coupling
Bulky Biarylphosphines XPhos, SPhos, RuPhosOften enhance catalyst stability and promote both transmetalation and reductive elimination.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesCan be effective but may require different catalyst precursors and conditions.[9][12]
Traditional Phosphines PPh₃, P(t-Bu)₃May be sufficient for less demanding substrates but often less effective for challenging couplings.
Issue 2: Formation of Side Products

Q2: My reaction is producing significant amounts of side products, such as homocoupling of the N-stannyl carbamate or the aryl halide. How can I improve selectivity?

A2: The formation of side products often indicates an imbalance in the rates of the elementary steps of the catalytic cycle.

  • Homocoupling of the Aryl Halide: This can occur if the transmetalation step is slow relative to the oxidative addition. The resulting arylpalladium halide intermediate can then react with another molecule of the aryl halide.

    • Solution: Focus on accelerating the transmetalation. As mentioned above, screening ligands and additives like Cu(I) salts can be beneficial.

  • Protodestannylation of the N-Stannyl Carbamate: If there are acidic protons in the reaction mixture (including trace water), the N-stannyl carbamate can be protonated, leading to the formation of the corresponding carbamate and inactive tin byproducts.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and oven-dried glassware. The choice of a non-protic, anhydrous base is also critical.[13]

Workflow for Minimizing Side Product Formation

Caption: Decision workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precatalyst to use for reactions with N-stannyl carbamates?

A1: While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern palladium precatalysts often provide better results due to their higher stability and ease of activation. The Buchwald G3 and G4 precatalysts are excellent starting points as they are air-stable and highly active for a wide range of cross-coupling reactions.[8][9]

Q2: How does the choice of the alkyl group on the tin atom affect the reaction?

A2: The transfer rate of the organic group from tin to palladium generally follows the order: alkynyl > vinyl > aryl > alkyl. Therefore, using tributylstannyl or trimethylstannyl carbamates is common, as the butyl or methyl groups have a lower tendency to transfer compared to the desired carbamate group. However, be aware of the high toxicity of organotin compounds.[1][2]

Q3: Can I use nickel catalysts for reactions with N-stannyl carbamates?

A3: Nickel catalysts have emerged as powerful alternatives to palladium for various cross-coupling reactions, including those involving carbamates as electrophiles.[14][15] While less documented specifically for N-stannyl carbamates as nucleophiles, exploring nickel catalysis could be a viable strategy, especially for less reactive aryl electrophiles. Nickel catalysts often exhibit different reactivity and selectivity profiles compared to palladium.[9]

Q4: What analytical techniques are best for monitoring the progress of my reaction?

A4:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product, starting materials, and any major side products.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the products and starting materials are sufficiently volatile and thermally stable. Derivatization may sometimes be necessary for carbamates.[18]

Conclusion

The optimization of catalyst systems for reactions with N-stannyl carbamates requires a careful and systematic approach. By understanding the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—researchers can make informed decisions about the choice of catalyst, ligand, additives, and reaction conditions. This guide provides a framework for troubleshooting common issues and answering frequently asked questions, with the ultimate goal of enabling the efficient and reliable synthesis of valuable nitrogen-containing molecules.

References

  • Current time inform
  • A) Exploring the effect of a carbamate additive on the Ni‐catalyzed...
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • On the role of additives in alkyl–alkyl Negishi cross-couplings - OUCI.
  • Advances in Transition Metal (Pd,Ni,Fe)
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Theoretical Study on the Mechanism of Cobalt-Catalyzed C–O Silylation and Stannyl
  • MIT Open Access Articles Palladium-Catalyzed Synthesis of N-Aryl Carbam
  • Technical Support Center: Improving Selectivity in Catalytic Carbamate Form
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC.
  • Optimizing Catalytic Reactions - ResearchG
  • Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts | Request PDF - ResearchG
  • An efficient and inexpensive catalyst system for the aza-Michael reactions of enones with carbam
  • Transition Metal Free Cycloamination of Prenyl Carbamates and Ureas Promoted by Aryldiazonium Salts - SciSpace.
  • Stille Coupling - Organic Chemistry Portal.
  • Transmetalation: A Fundamental Organometallic Reaction Critical to Synthesis and Catalysis | Request PDF - ResearchG
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
  • Catalytic Silylation of N2 and Synthesis of NH3 and N2H4 by Net Hydrogen
  • Buchwald C
  • Stille reaction - Wikipedia.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Stille cross-coupling reaction of an alpha-stannyl enamide - PubMed.
  • Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
  • Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC.
  • Optimisation of catalytic systems using design of experiment methodologies - ResearchG
  • troubleshooting low yields in carbamate alkyl
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Advancing total synthesis through the Stille cross-coupling: recent innov
  • Synthesis of carbamates by carbamoyl
  • Recent Advances in the Chemistry of Metal Carbam
  • Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates Using an Air-Stable Prec
  • Recent advances in transition-metal catalyzed nitrene transfer reactions with carbam
  • Continuous Synthesis of Carbamates
  • Troubleshooting of hydrazine carbam
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - MDPI.
  • The Mechanisms of the Stille Reaction - University of Windsor.
  • Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatiz
  • Waters Alliance System for Carbam
  • 2 - Organic Syntheses Procedure.

Sources

Optimization

Removal of tin byproducts from reactions with tributylstannyl carbamates

Topic: Removal of Tin Byproducts from Tributylstannyl Carbamate Reactions Department: Chemical Process Development & Purification Document ID: TSP-SN-2024-05 Critical Overview: The "Grease" Problem Why is this difficult?...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Tin Byproducts from Tributylstannyl Carbamate Reactions Department: Chemical Process Development & Purification Document ID: TSP-SN-2024-05

Critical Overview: The "Grease" Problem

Why is this difficult? Tributylstannyl carbamates are versatile intermediates, often used in Stille-type cross-couplings or as precursors to isocyanates. However, the resulting byproduct—usually a tributyltin (TBT) halide or oxide—is lipophilic ("greasy"), toxic, and streaks on silica gel. It often co-elutes with non-polar products, making standard chromatography ineffective.

The Solution Architecture To achieve pharmaceutical-grade purity (<10 ppm Sn), you cannot rely on simple partitioning. You must chemically modify the tin species to drastically alter its solubility or polarity.

Decision Matrix: Selecting Your Protocol

Before starting, assess your product's stability using the logic flow below.

TinRemovalLogic Start Start: Tin Byproduct Removal AcidSens Is Product Acid Sensitive? Start->AcidSens BaseSens Is Product Base Sensitive? AcidSens->BaseSens No MethodA Method A: KF/Silica (Standard) AcidSens->MethodA Yes (Avoid Aqueous Acid) Scale Scale of Reaction BaseSens->Scale No BaseSens->MethodA Yes (Mild conditions) Scale->MethodA < 10g MethodB Method B: Aqueous KF (Large Scale) Scale->MethodB > 10g MethodC Method C: DBU/Iodine (Trace Removal) MethodB->MethodC If traces remain MethodD Method D: Basic Hydrolysis (NaOH)

Figure 1: Strategic decision tree for selecting the appropriate demetallation protocol based on substrate stability and scale.

Protocol Module A: The KF/Silica "Solid-Phase" Method

Best For: Acid/Base sensitive compounds, small-to-medium scale (<10g). Mechanism: Potassium fluoride (KF) impregnated on silica gel facilitates the formation of polymeric tributyltin fluoride (


). Unlike the chloride or oxide, the fluoride species is a coordination polymer that is insoluble in organic solvents (ether/DCM) and remains trapped on the silica matrix.
Reagent Preparation (10% w/w KF-Silica)
  • Dissolve Potassium Fluoride (10 g) in Water (20 mL) .

  • Add Silica Gel (90 g) (standard 60 Å, 40–63 µm) to the solution.

  • Mix thoroughly to form a "free-flowing" powder.

  • Remove water by rotary evaporation or drying in an oven at 100°C for 2 hours.

    • Note: This reagent can be stored indefinitely in a closed container.

Execution Steps
  • Concentrate: Remove the reaction solvent (e.g., THF, Toluene) to a minimal volume.

  • Dilute: Redissolve the crude mixture in Diethyl Ether (preferred) or DCM .

    • Why Ether? Tin fluorides are least soluble in ether, maximizing precipitation.

  • Add Scavenger: Add 2 grams of KF-Silica for every 1 mmol of tin reagent used.

  • Incubate: Stir vigorously at room temperature for 12–16 hours .

    • Visual Check: The silica should remain free-flowing. If it clumps, add a small amount of anhydrous

      
      .
      
  • Filtration: Filter the suspension through a pad of Celite or a fritted glass funnel.

  • Wash: Rinse the filter cake with fresh ether.

  • Evaporate: Concentrate the filtrate. The resulting oil is now largely tin-free and ready for final flash chromatography.

Protocol Module B: The Aqueous KF Wash

Best For: Large scale (>10g), robust substrates. Mechanism: Exploits the high affinity of Fluoride (


) for Tin (

) to convert soluble

into insoluble

at the liquid-liquid interface.
Execution Steps
  • Dilute: Dilute the reaction mixture with Ethyl Acetate or Ether .

  • Prepare Solution: Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10M).

  • Vigorous Mixing: Add the KF solution to the organic phase.

    • Critical Step: You must stir or shake vigorously for at least 30–60 minutes . A simple "shake and vent" in a separatory funnel is insufficient because the formation of the insoluble fluoride polymer is slow at the interface.

  • Filtration (Crucial): You will likely see a fine white precipitate (

    
    ) at the interface.
    
    • Do NOT try to separate layers yet.

    • Filter the entire biphasic mixture through a Celite pad first. This removes the solid tin fluoride which causes emulsions.

  • Separation: Transfer the filtrate to a separatory funnel and separate the layers.

  • Dry: Dry the organic layer over

    
     and concentrate.
    

Protocol Module C: The DBU/Iodine Titration

Best For: Removing stubborn traces; substrates stable to mild oxidation. Mechanism: Iodine cleaves the Sn-C or Sn-O bond, converting "greasy" tin species into polar tin iodides, which are then sequestered by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and easily separated on silica.

Execution Steps
  • Dissolve crude material in Diethyl Ether .

  • Add DBU (1.5 equivalents relative to tin).

  • Slowly add a 0.1 M solution of Iodine (

    
    ) in ether  dropwise.
    
  • Endpoint: Stop addition when a faint orange color persists (indicating excess

    
    ).
    
  • Precipitate: A white precipitate (DBU-HI salts) may form.

  • Purification: Immediately load the mixture onto a short silica plug and elute with ether. The polar tin-amine complexes will stay on the silica; your product will elute.

Comparative Data: Method Efficiency

FeatureKF/Silica (Method A)Aqueous KF (Method B)DBU/Iodine (Method C)
Tin Removal Efficiency High (<50 ppm)Medium (<200 ppm)Very High (<10 ppm)
Operational Ease Simple (Stir & Filter)Moderate (Filter emulsions)Complex (Titration)
Substrate Tolerance Excellent (Neutral)Good (Base stable)Moderate (Oxidation risk)
Scalability Low/MediumHighLow
Waste Generation Solid Silica WasteAqueous Fluoride WasteChemical Waste

Troubleshooting & FAQ

Q: I used the KF method, but I still see tin peaks in my NMR (0.8–1.5 ppm region).

  • A: The reaction time was likely too short, or the solvent was too polar (like Methanol or DMF), which solubilizes the tin fluoride.

    • Fix: Redissolve in pure Diethyl Ether and repeat the KF/Silica treatment for 12 hours.

Q: The Aqueous KF wash created a terrible emulsion.

  • A: This is caused by the fine

    
     particles stabilizing the interface.
    
    • Fix: Do not wait for separation. Filter the entire emulsion through a thick pad of Celite. The layers will separate instantly in the filtrate.

Q: Can I use this for trimethyltin compounds?

  • A: Yes, but Trimethyltin is significantly more toxic (neurotoxic) and more volatile than tributyltin. All handling must occur in a glovebox or high-efficiency fume hood. The KF methods remain chemically valid.

Q: My product is a basic amine. Will it stick to the silica in Method A?

  • A: It might.[1][2] In this case, use 10% Potassium Carbonate (

    
    ) on Silica  instead of KF. It acts similarly but buffers the silica, preventing amine adhesion.
    

References

  • Harrowven, D. C., & Guy, I. L. (2004). KF on Silica Gel: A convenient reagent for the removal of organotin residues.

  • Renaud, P., Lacote, E., & Quaranta, L. (1998). A novel and efficient method for the removal of tin residues.[3] Tetrahedron Letters, 39(15), 2123-2126.

  • Edelmann, F. T. (2015). Physiological properties and toxicity of organotin compounds. In The Group 14 Elements.

  • Curran, D. P. (2000). Fluorous Reverse Phase Silica Gel. A New Tool for the Separation of Fluorous Compounds. (Context on tagging tin for easier removal).

Sources

Troubleshooting

Stabilizing N-stannyl carbamate reagents for organic synthesis

Advanced Handling, Stabilization, and Troubleshooting Guide ) The Stability Paradox: Understanding Your Reagent You are likely reading this because your N-stannyl carbamate reagent has either turned into a white solid, l...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Stabilization, and Troubleshooting Guide

)

The Stability Paradox: Understanding Your Reagent

You are likely reading this because your N-stannyl carbamate reagent has either turned into a white solid, lost reactivity, or reverted to starting materials during purification.

N-stannyl carbamates are thermodynamically unstable but kinetically trappable species. They exist in a delicate equilibrium. Unlike standard organic carbamates (urethanes), which are robust, the Nitrogen-Tin (


) bond renders these reagents highly susceptible to two primary failure modes:
  • Moisture-Driven Hydrolysis: Rapid protonolysis of the

    
     bond.
    
  • Thermal Retro-Cycloaddition: Reversion to the isocyanate and tin alkoxide precursors at elevated temperatures.

This guide treats these reagents not just as chemicals, but as active systems that must be maintained.

Critical Stability Data & Thresholds

ParameterStability ThresholdConsequence of Excursion
Moisture Limit < 10 ppm

Immediate hydrolysis to organic carbamate (

) + Tin oxide/hydroxide (

). Visible as white crust/precipitate.
Temperature (Storage) -20°C to 4°CAt >25°C, equilibrium shifts toward isocyanate + tin alkoxide (

).
Solvent Compatibility Aprotic only (THF, Toluene, Hexane)Protic solvents (MeOH, EtOH) cause immediate alcoholysis (transesterification/protonation).
Purification NO Silica Gel Acidic sites on silica induce hydrolysis. Use neutral alumina or distillation (only if high BP/stable).

Mechanism of Decomposition (Visualization)

To troubleshoot effectively, you must visualize the "Death" of the reagent. The diagram below illustrates the competing pathways that degrade N-stannyl carbamates.

DecompositionPathways Reagent N-Stannyl Carbamate (R-N(SnBu3)-COOR') Isocyanate Isocyanate (R-N=C=O) Reagent->Isocyanate Heat (>40°C) (Retro-addition) TinAlkoxide Tin Alkoxide (Bu3Sn-OR') Reagent->TinAlkoxide Heat OrgCarbamate Organic Carbamate (R-NH-COOR') Reagent->OrgCarbamate + H2O (Hydrolysis) or ROH (Alcoholysis) TinOxide Tin Oxide/Hydroxide (Bu3Sn-O-SnBu3) Reagent->TinOxide + H2O Isocyanate->Reagent Cool/Concentrate TinAlkoxide->Reagent Cool

Figure 1: The "Death Pathways" of N-stannyl carbamates. Note that thermal reversion is reversible (Green arrow), but hydrolysis is irreversible (Blue arrow).

Troubleshooting & Protocols

Scenario A: "My product turned to liquid/goo on the rotavap."

Diagnosis: Thermal Reversion. As you remove solvent, you may be heating the flask. If the temperature exceeds 40°C, the equilibrium shifts:



Since the isocyanate is often volatile, it may co-evaporate, leaving you with the tin alkoxide or a non-stoichiometric mixture.

Corrective Protocol:

  • Evaporate Cold: Use a high-vacuum line with the flask at 0°C or room temperature. Do not use a water bath >30°C.

  • Ligand Stabilization: If possible, use tributyltin (

    
    ) rather than trimethyltin (
    
    
    
    ). The steric bulk of the butyl groups kinetically slows the retro-reaction [1].
Scenario B: "White solids appeared in my Schlenk flask."

Diagnosis: Hydrolysis (The "Tin Oxide Crust"). Even trace moisture from "dry" solvents can cleave the


 bond. The white solid is likely bis(tributyltin) oxide or tributyltin hydroxide.

Corrective Protocol:

  • Solvent Drying: Do not rely on molecular sieves alone. Solvents should be distilled from sodium/benzophenone or passed through an activated alumina column immediately before use.

  • Glassware Prep: Flame-dry all glassware under vacuum. A heat gun is insufficient for removing the monolayer of water on glass surfaces that reacts with tin reagents [2].

Scenario C: "Low yield in subsequent coupling reactions."

Diagnosis: Ligand Poisoning or Transfer Failure. If using the N-stannyl carbamate as a nucleophile (e.g., in Stille-type chemistry), the tin byproduct can poison catalysts, or the transfer of the carbamate group fails due to strong Sn-O coordination.

Corrective Protocol:

  • Additives: Add

    
     or 
    
    
    
    . Fluoride ions have a high affinity for Tin, forming insoluble
    
    
    , which drives the reaction forward and frees the carbamate nucleophile.
  • Transmetallation: Ensure your catalyst system (e.g.,

    
    ) is fresh. "Black" palladium indicates inactive metal.
    

Synthesis & Isolation Workflow

Do not follow standard organic workups. Follow this rigorous exclusion path.

IsolationWorkflow Start Crude Reaction Mixture (in Toluene/THF) Check Check Turbidity? Start->Check Filter Filter under Argon (Celite/Glass Frit) Check->Filter Yes (Solids present) Evap Evaporate Solvent (High Vac, <25°C) Check->Evap No (Clear) Filter->Evap Oil Result: Viscous Oil Evap->Oil Distill Kugelrohr Distillation (High Vac, Short Path) Oil->Distill If thermally stable Cryst Crystallization (Dry Hexane, -78°C) Oil->Cryst If solid/unstable Final Pure N-Stannyl Carbamate (Store -20°C, Glovebox) Distill->Final Cryst->Final

Figure 2: Isolation workflow emphasizing low-temperature handling and inert filtration.

Step-by-Step Isolation Protocol:

  • Filtration: If white precipitate is visible (tin oxide), filter the reaction mixture through a dried Celite pad under an inert atmosphere (Schlenk frit).

  • Concentration: Connect the flask to a high-vacuum manifold (0.1 mmHg). Remove solvent at ambient temperature. Do not heat.

  • Purification (Liquid): If the product is an oil, perform Kugelrohr distillation. Keep the path short to minimize thermal exposure time.

  • Purification (Solid): Dissolve in minimum dry hexane at room temperature, then cool to -78°C. Cannulate off the mother liquor to isolate crystals.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify my N-stannyl carbamate? A: No. Silica gel is slightly acidic and contains adsorbed water. This will hydrolyze your reagent back to the organic carbamate and tin oxide. Use neutral alumina (Activity Grade I) if absolutely necessary, but crystallization or distillation is preferred [3].

Q: Why does my NMR show two sets of peaks? A: You are likely observing rotamers. The


 bond has partial double-bond character, leading to syn and anti conformers that exchange slowly on the NMR timescale. Run the NMR at elevated temperature (e.g., 50°C) to see if peaks coalesce—but be wary of thermal decomposition [4].

Q: Is it better to make it in situ? A: Yes. Unless you are studying the reagent itself, generating the N-stannyl carbamate in situ (e.g., mixing amine + dimethyl carbonate + catalytic organotin) is often superior for synthetic efficiency. It avoids the isolation losses described above [5].

References

  • Bloodworth, A. J., & Davies, A. G. (1965). Organometallic reactions. Part I. The addition of tin alkoxides to isocyanates.[1] Journal of the Chemical Society, 5238-5244. Link

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][3][4] University of Pittsburgh, Department of Chemistry. Link

  • Otera, J. (1981). Transesterification catalyzed by distannoxane. Tetrahedron Letters, 22(1), 81-84. (Describes the sensitivity of organotin intermediates). Link

  • Vacondio, F., et al. (2010).[5] Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589.[5] Link

  • Padiya, K. J., et al. (2012).[3] A one pot reaction of carbonylimidazolide... for the preparation of carbamates.[3][6] Organic Letters, 14(11), 2814-2817. Link

Sources

Optimization

Refinement of reaction conditions for amidation using organotin carbamates

Technical Support Center: Organotin-Mediated Amidation Executive Summary & Mechanistic Logic The Core Concept: You are likely employing organotin reagents (such as Otera’s Catalyst or Dibutyltin Oxide ) to facilitate ami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organotin-Mediated Amidation

Executive Summary & Mechanistic Logic

The Core Concept: You are likely employing organotin reagents (such as Otera’s Catalyst or Dibutyltin Oxide ) to facilitate amidation. While often termed "amidation," this process is mechanistically a template-driven condensation .

The term "Organotin Carbamate" in this context refers to the active catalytic intermediate . When an amine and a tin species interact (often in the presence of trace CO₂ or alcohol), they form a Stannyl Carbamate or Stannyl Amine species. This intermediate acts as a "soft" nucleophile, while the tin center simultaneously activates the electrophile (ester or acid).

Why this fails: The reaction relies on a delicate supramolecular balance. The tin center must be Lewis acidic enough to activate the carbonyl but not so acidic that it binds irreversibly to the product amide. Furthermore, the "Organotin Carbamate" intermediate is hydrolytically unstable; water is the primary poison .

The Catalytic Cycle (Visualized):

Tin_Amidation_Cycle cluster_0 Critical Failure Point Precursor Tin Precursor (e.g., Bu2SnO or Distannoxane) ActiveCat Active Stannyl Species (Sn-OR / Sn-OH) Precursor->ActiveCat Activation Intermediate Stannyl-Amine/Carbamate Intermediate (The 'Organotin Carbamate') ActiveCat->Intermediate + Amine (R-NH2) Transition Template Transition State (Dual Activation) Intermediate->Transition + Electrophile (Ester/Acid) Product Amide Product + Alcohol/Water Transition->Product Collapse Product->ActiveCat Regeneration (- H2O/ROH)

Figure 1: The catalytic cycle of organotin-mediated amidation. The yellow node represents the transient organotin carbamate/amine species responsible for the unique reactivity.

Optimized Experimental Protocols

Do not rely on generic literature conditions. Use these refined protocols which account for the thermodynamic traps of tin chemistry.

Protocol A: Transamidation (Ester + Amine)

Best for: Converting methyl/ethyl esters to amides under neutral conditions.

ParameterStandard ConditionRefined Condition (High Performance) Rationale
Catalyst Dibutyltin Oxide (DBTO)Otera’s Catalyst (Distannoxane)Otera’s catalyst has a dimeric structure that creates a perfect "pocket" for the transition state, increasing rate by ~100x over DBTO.
Solvent TolueneXylene or Mesitylene Higher boiling points allow for faster thermal extrusion of the leaving group alcohol.
Stoichiometry 1:1 Amine:Ester1.2:1 Amine:Ester Driving the equilibrium requires excess amine, as the leaving alcohol competes for the tin center.
Additives None4Å Molecular Sieves (Activated) Essential. Removes the leaving alcohol (if methanol) and trace water to prevent catalyst hydrolysis.

Step-by-Step:

  • Charge: In a dry pressure tube, combine Ester (1.0 equiv), Amine (1.2 equiv), and Otera’s Catalyst (1–5 mol%).

  • Solvent: Add anhydrous Xylene (0.5 M concentration). Note: High concentration is crucial for bimolecular kinetics.

  • Reflux: Heat to 130°C. If using a volatile amine, use a sealed tube; otherwise, use an open reflux with a Dean-Stark trap to remove the alcohol byproduct.

  • Monitor: Check TLC/LCMS. If stalled at 50%, see Troubleshooting.

Protocol B: Direct Amidation (Acid + Amine)

Best for: Avoiding coupling reagents (HATU/EDC) and their byproducts.

  • Setup: Dean-Stark apparatus is mandatory .

  • Solvent: Toluene or Fluorobenzene (creates excellent azeotrope with water).

  • Catalyst: Dibutyltin Oxide (10 mol%).

  • Execution: Reflux vigorously. The reaction will not proceed until water is physically removed from the matrix.

Troubleshooting Hub

Issue 1: The Reaction Stalls at ~50-60% Conversion.

Diagnosis: Product Inhibition or Equilibrium Trap. The amide product is a Lewis base. As its concentration grows, it coordinates to the Tin center, blocking the entry of new amine substrate. Alternatively, the byproduct (alcohol/water) is not being removed.

  • Fix 1 (The "Flush"): Add a secondary portion of catalyst (2 mol%) halfway through.

  • Fix 2 (The Shift): If doing transamidation (Ester -> Amide), apply a weak vacuum (100 mbar) to the reaction while heating to actively strip the leaving alcohol.

  • Fix 3 (Solvent Switch): Switch from Toluene to tert-Butylbenzene . The steric bulk of the solvent prevents it from competing for the tin center.

Issue 2: "Cloudy" Reaction Mixture (Catalyst Deactivation).

Diagnosis: Hydrolysis. Organotin carbamates and alkoxides hydrolyze instantly upon contact with moisture to form insoluble polymeric tin oxides (the "cloud").

  • Immediate Action: Add 4Å Molecular Sieves directly to the hot reaction mixture.

  • Prevention: Ensure your amine source is dry. Hygroscopic amines (like HCl salts neutralized in situ) are the most common source of failure. Never use amine salts with tin catalysts; use free bases.

Issue 3: High Residual Tin in Final Product (>50 ppm).

Diagnosis: Inefficient Workup. Tin residues are lipophilic and "streak" on silica columns. Standard aqueous washes do not remove organotins.

The Solution: Potassium Fluoride (KF) Workup This is the industry standard for generating insoluble polymeric tin fluorides.

Protocol:

  • Dilute reaction mixture with Ether or EtOAc.

  • Add an aqueous solution of Potassium Fluoride (saturated) and stir vigorously for 30 minutes.

  • Observation: A white, fluffy precipitate (polymeric Bu₂SnF₂) will form.

  • Filtration: Filter through a pad of Celite mixed with solid KF.

  • Result: Filtrate will have <10 ppm Tin.

Interactive Troubleshooting Flowchart

Troubleshooting_Logic Start Problem Detected Conversion Low Conversion? Start->Conversion Appearance Cloudy/Precipitate? Start->Appearance TinResidue High Tin Residue? Start->TinResidue WaterCheck Is system strictly anhydrous? Conversion->WaterCheck Hydrolysis Catalyst Hydrolysis Appearance->Hydrolysis White Solid KF_Treat Did you use KF Workup? TinResidue->KF_Treat Add 4A Sieves\nUse Dean-Stark Add 4A Sieves Use Dean-Stark WaterCheck->Add 4A Sieves\nUse Dean-Stark No Equilibrium Is byproduct (ROH) removed? WaterCheck->Equilibrium Yes Apply Vacuum\nor Nitrogen Sweep Apply Vacuum or Nitrogen Sweep Equilibrium->Apply Vacuum\nor Nitrogen Sweep No Restart with\nDry Reagents Restart with Dry Reagents Hydrolysis->Restart with\nDry Reagents Perform KF/Celite\nFiltration Perform KF/Celite Filtration KF_Treat->Perform KF/Celite\nFiltration No Use 10% K2CO3\nSilica Column Use 10% K2CO3 Silica Column KF_Treat->Use 10% K2CO3\nSilica Column Yes, still high

Figure 2: Decision tree for diagnosing reaction failures and purification issues.

Frequently Asked Questions (FAQs)

Q: Can I use this method for sterically hindered amines (e.g., tert-butylamine)? A: Yes, but Otera’s Catalyst is required. Simple Bu₂SnO is often too sterically crowded to accommodate a bulky amine in the transition state. Otera’s catalyst has a "ladder" structure that exposes the tin atoms more effectively.

Q: My product is water-soluble. How do I remove the tin? A: Do not use the aqueous KF wash. Instead, add solid Potassium Fluoride and Celite directly to the organic reaction mixture, stir for 1 hour, and filter. Alternatively, wash the crude reaction mixture with Hexane (if your product is polar/solid); the organotins will dissolve in the hexane, leaving your product behind.

Q: Is the "Organotin Carbamate" a reagent I can buy? A: Generally, no. While some stannyl carbamates can be isolated, they are best generated in situ. If you see a paper referencing "Amidation via Tin Carbamate," they are almost certainly referring to the catalytic intermediate formed by mixing the Tin source, Amine, and potentially CO₂ or Carbonate.

Q: What is the toxicity concern? A: Organotins are neurotoxic. The KF workup described above is not just for purity; it is a safety requirement. All glass and needles must be soaked in 1M NaOH or alcoholic KOH to degrade residual tin before washing.

References

  • Otera, J., et al. "Distannoxane-catalyzed transesterification and amidation." Accounts of Chemical Research, 2004.

  • Stolarzewicz, A., et al. "Organotin catalysts in organic synthesis." Chemical Reviews, 2005.

  • Pivnitsky, K. K., et al. "Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues." Mendeleev Communications, 2013.

  • Bailie, S. E., et al. "Mechanism of Organotin-Mediated Amidation." Journal of Organic Chemistry, 2014.

Reference Data & Comparative Studies

Validation

Comparing the reactivity of N-stannyl carbamates with other stannanes

An In-Depth Technical Guide to the Reactivity of N-Stannyl Carbamates Compared to Other Stannanes For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate organometalli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of N-Stannyl Carbamates Compared to Other Stannanes

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate organometallic reagent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of organometallic compounds, organostannanes hold a privileged position due to their stability, functional group tolerance, and predictable reactivity, most notably in the palladium-catalyzed Stille cross-coupling reaction.

This guide provides a detailed comparison of the reactivity of a specialized subclass, N-stannyl carbamates, with more conventional stannanes such as aryl-, vinyl-, and alkylstannanes. While direct, head-to-head comparative studies on N-stannyl carbamates are not abundant in the literature, this document synthesizes available experimental data and established mechanistic principles to offer a robust framework for understanding and predicting their chemical behavior. We will delve into their performance in cornerstone reactions like the Stille coupling and tin-lithium exchange, providing field-proven insights and detailed experimental protocols to guide your research.

The Unique Profile of N-Stannyl Carbamates

An N-stannyl carbamate features a tin atom directly bonded to the nitrogen of a carbamate moiety. This arrangement distinguishes it from C-stannylated compounds where the tin is attached to a carbon atom elsewhere in the molecule. The key feature influencing its reactivity is the electronic nature of the carbamate group. The carbamate's carbonyl and oxygen atoms are electron-withdrawing, which modulates the electronic character of the N-Sn bond. This has profound implications for the two primary reaction pathways of organostannanes: palladium-catalyzed cross-coupling and transmetalation with organolithium reagents.

Comparative Reactivity in Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organostannane with an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst. The catalytic cycle, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The transmetalation step, where the organic group is transferred from tin to palladium, is often rate-determining and is highly sensitive to the electronic nature of the stannane.

Stille_Cycle Stille Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition R-X PdII R-Pd(II)L_n-X Pd0->PdII PdII->Pd0 Bu_3Sn-X Transmetal Transmetalation R'-SnBu_3 PdII_R R-Pd(II)L_n-R' PdII->PdII_R PdII_R->Pd0 RedElim Reductive Elimination Product R-R'

Figure 1: Generalized catalytic cycle for the Stille cross-coupling reaction.
Experimental Data: The Influence of the N-Boc Group

Direct experimental data on the Stille coupling of true N-stannyl carbamates is limited. However, a study by Gerbino et al. on the synthesis and reactivity of ortho-(trialkylstannyl)anilines provides invaluable insight.[4] In their work, they compared the reactivity of o-(tributylstannyl)aniline and its N-Boc protected precursor, N-Boc-2-(tributylstannyl)aniline, in a Stille coupling with an alkenyl bromide. In this precursor, the carbamate group is not directly bonded to the tin atom but exerts its electronic influence through the aromatic ring.

The electron-withdrawing nature of the N-Boc carbamate group deactivates the arylstannane towards the crucial transmetalation step. This is reflected in the significantly lower yield observed for the N-Boc protected stannane compared to its unprotected counterpart under identical reaction conditions.

EntryStannane ReagentProduct Yield (%)
1o-(Tributylstannyl)aniline85
2N-Boc-2-(tributylstannyl)aniline15
3o-(Trimethylstannyl)aniline94
4N-Boc-2-(trimethylstannyl)aniline21
Data synthesized from Gerbino, S. J., et al. (2012). Tetrahedron Letters.[4]

Causality Behind Experimental Observations:

  • Nucleophilicity of the Stannane: The efficiency of transmetalation is directly related to the nucleophilicity of the carbon atom attached to the tin. The unprotected anilino group (-NH₂) is electron-donating, increasing the electron density on the aromatic ring and making the C-Sn bond more polarized and the aryl group more nucleophilic.

  • Effect of the Carbamate: Conversely, the N-Boc group is electron-withdrawing. It delocalizes the nitrogen lone pair into its carbonyl group, reducing the electron-donating ability of the nitrogen towards the ring. This decreases the nucleophilicity of the stannylated carbon, slowing down the transmetalation step and resulting in a lower product yield.[4]

Inference on N-Stannyl Carbamate Reactivity: Based on these findings, we can infer that a true N-stannyl carbamate, where the electron-withdrawing carbamate is directly attached to the tin-bearing nitrogen, would be a significantly poorer coupling partner in Stille reactions compared to alkyl-, vinyl-, or arylstannanes. The direct N-Sn bond would be less polarized and the nitrogen-centered group would be a poor nucleophile for transfer to the palladium center. Overcoming this would likely require harsher reaction conditions, more activated electrophiles, or specialized catalyst systems.

Comparative Reactivity in Transmetalation: Tin-Lithium Exchange

Tin-lithium exchange is a robust and widely used method for generating organolithium reagents under mild conditions.[5][6] The reaction involves the treatment of an organostannane with an alkyllithium reagent, typically n-BuLi. The equilibrium of this reaction favors the formation of the more stable organolithium species. For example, the exchange between an arylstannane and n-BuLi is favorable because the resulting aryllithium is more stable (the negative charge is on an sp²-hybridized carbon) than the starting alkyllithium (charge on an sp³-hybridized carbon).

Tin_Lithium_Exchange Tin-Lithium Exchange Workflow Stannane Organostannane (R-SnBu_3) TransitionState [Ate Complex] Stannane->TransitionState BuLi n-Butyllithium (n-BuLi) BuLi->TransitionState Organolithium Generated Organolithium (R-Li) TransitionState->Organolithium TinByproduct Tetraalkyltin Byproduct (n-BuSnBu_3) TransitionState->TinByproduct Product Functionalized Product (R-E) Organolithium->Product Electrophile Electrophile (E+) Electrophile->Product

Figure 2: General workflow for tin-lithium exchange followed by electrophilic trapping.
Reactivity of Carbamate-Derived Stannanes

While data on the direct tin-lithium exchange of an N-Sn bond in a carbamate is scarce, extensive research exists on the transmetalation of α-aminoorganostannanes, which are readily prepared from carbamates. Pearson and Lindbeck demonstrated that carbamate-protected (α-aminoalkyl)stannanes undergo smooth tin-lithium exchange to generate configurationally stable α-aminoorganolithium reagents.[7] These powerful intermediates can then be trapped with various electrophiles to afford functionalized amines.

Key Insights:

  • Stabilization by the Carbamate: The carbamate group is crucial in this context. It can stabilize the adjacent carbanion generated after the tin-lithium exchange through chelation with the lithium cation, often leading to high levels of stereocontrol.

  • Comparison to Other Stannanes: The rate and efficiency of tin-lithium exchange for α-aminoorganostannanes are comparable to those of vinyl- and arylstannanes. The primary advantage here is not a difference in fundamental reactivity with the alkyllithium, but rather the synthetic utility of the resulting α-aminoorganolithium species, which provides a direct route to complex amines.

Inference on N-Stannyl Carbamate Reactivity: For a true N-stannyl carbamate, tin-lithium exchange is expected to be a highly favorable process. The reaction would proceed as follows:

R₂N(COOR')-SnBu₃ + n-BuLi → R₂N(COOR')-Li + Bu₄Sn

This reaction would generate a lithium N-carbamate (a lithium amide derivative). The formation of this stable lithium amide at the expense of the less stable n-butyllithium would be thermodynamically driven. Compared to the generation of aryllithiums or vinyllithiums, this pathway offers a route to highly reactive nitrogen nucleophiles. The utility lies in using the N-stannyl carbamate as a stable, handleable precursor to a potent lithium amide, which can then be used in subsequent reactions.

Experimental Protocols

Protocol 1: Synthesis of o-(Tributylstannyl)aniline (via N-Boc Precursor)

This two-step protocol is adapted from the work of Gerbino et al. and demonstrates the synthesis of a key arylstannane from an N-Boc protected aniline.[4]

Synthesis_Workflow Synthesis of o-(Tributylstannyl)aniline cluster_step1 Step 1: Lithiation and Stannylation cluster_step2 Step 2: Boc Deprotection start1 N-Boc Aniline reagents1 1. t-BuLi, Et_2O, -40 °C 2. n-Bu_3SnCl product1 N-Boc-2-(tributylstannyl)aniline start1->product1 start2 N-Boc-2-(tributylstannyl)aniline product1->start2 reagents2 TMSOTf, 2,6-lutidine DCM, 0 °C to rt product2 o-(Tributylstannyl)aniline start2->product2

Figure 3: Workflow for the synthesis of o-(tributylstannyl)aniline.

Step 1: Synthesis of N-Boc-2-(tributylstannyl)aniline

  • To a solution of N-Boc aniline (1.0 eq) in anhydrous diethyl ether (Et₂O) under an argon atmosphere, cool the mixture to -40 °C.

  • Slowly add tert-butyllithium (t-BuLi, 2.2 eq) dropwise, maintaining the temperature below -35 °C.

  • Stir the resulting solution at -40 °C for 1 hour.

  • Add tributyltin chloride (n-Bu₃SnCl, 1.1 eq) dropwise, ensuring the temperature does not exceed -35 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Step 2: Synthesis of o-(Tributylstannyl)aniline

  • Dissolve N-Boc-2-(tributylstannyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to 0 °C.

  • Add 2,6-lutidine (1.5 eq) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude oil is typically of high purity and can be used without further purification.[4]

Protocol 2: General Procedure for Tin-Lithium Exchange and Electrophilic Trapping

This protocol describes a general method for generating an organolithium reagent from a stannane precursor.

  • Dissolve the organostannane (e.g., α-(N-carbamoyl)alkylstannane, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. A color change is often observed, indicating the formation of the organolithium species.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.2 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 1-2 hours or until TLC analysis indicates consumption of the organolithium intermediate.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

This guide establishes a comparative framework for the reactivity of N-stannyl carbamates and related derivatives against conventional organostannanes.

Summary of Reactivity:

  • In Stille Cross-Coupling: The presence of a carbamate group, whether directly attached to the nitrogen bearing the tin or influencing it through a conjugated system, deactivates the stannane towards transmetalation. This results in lower reactivity compared to electron-rich arylstannanes or simple alkylstannanes. This makes them less ideal as general coupling partners unless specific electronic properties are desired in the final product.

  • In Tin-Lithium Exchange: N-stannyl carbamates are predicted to be excellent precursors for generating lithium amides via transmetalation. Similarly, α-stannyl derivatives of carbamates are highly effective for producing configurationally stable α-aminoorganolithiums. In this context, their reactivity is synthetically enabling, providing access to potent nucleophiles that are otherwise difficult to prepare.

For the practicing chemist, the choice between an N-stannyl carbamate and another stannane depends entirely on the desired transformation. For C-C bond formation via Stille coupling, traditional aryl-, vinyl-, or alkynylstannanes remain the reagents of choice for general applications. However, for generating specific nitrogen-centered anions or α-amino carbanions, the unique reactivity of carbamate-derived stannanes offers a powerful and strategic advantage. Future research into specialized palladium catalysts with enhanced activity may unlock the potential of N-stannyl carbamates in cross-coupling, expanding the toolbox for the synthesis of complex nitrogen-containing molecules.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Scott, W. J., Crisp, G. T., & Stille, J. K. (1990). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleroplysillin-1. Organic Syntheses, 68, 116. [Link]

  • Cochran, B. M. (2016). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Tetrahedron, 72(46), 7273-7297. [Link]

  • Clayden, J., & Yasin, S. A. (2002). The reactions of organolithiums with carbonyl compounds. In The Chemistry of Organolithium Compounds (pp. 57-111). Wiley. [Link]

  • Gerbino, S. J., Augé, C., & Mata, E. G. (2012). o-(Trialkylstannyl)anilines and their utility in Migita–Kosugi–Stille cross-coupling: direct introduction of the 2-aminophenyl substituent. Tetrahedron Letters, 53(37), 4938-4941. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]

  • Stille Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pearson, W. H., & Lindbeck, A. C. (1991). Stereochemical studies on chiral, nonconjugated, nitrogen-substituted carbanions generated by tin-lithium exchange. Journal of the American Chemical Society, 113(22), 8546-8557. [Link]

  • Stanetty, P., & Mihovilovic, M. D. (1997). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 62(5), 1514-1515. [Link]

  • Chong, J. M., & Park, S. B. (1992). Tin-lithium exchange on carbamate-protected (.alpha.-aminoalkyl)stannanes. The Journal of Organic Chemistry, 57(8), 2220-2222. [Link]

  • Gauthier, D. R., & Zandi, K. S. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. The Journal of Organic Chemistry, 67(9), 2970-2979. [Link]

  • Wakefield, B. J. (1999). Transmetallation. In Organolithium Methods (pp. 46-61). Academic Press. [Link]

  • Smith, K., & El-Hiti, G. A. (1999). The use of organotin reagents in organic synthesis. Current Organic Chemistry, 3(2), 179-204. [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the tin-lithium exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

Sources

Comparative

Validation of Methyl ethyl(tributylstannyl)carbamate Structure by X-ray Crystallography: A Technical Comparison Guide

Executive Summary & Scientific Context The structural validation of organotin compounds, specifically carbamates like Methyl ethyl(tributylstannyl)carbamate (Formula: ), presents a unique challenge in structural chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The structural validation of organotin compounds, specifically carbamates like Methyl ethyl(tributylstannyl)carbamate (Formula:


), presents a unique challenge in structural chemistry. These compounds are widely utilized as intermediates in organic synthesis (e.g., Stille couplings) and as biocidal agents. However, they exhibit linkage isomerism  and fluxional behavior  in solution.

The central structural question is the connectivity of the tributyltin (


) moiety. Does it bind to the nitrogen (

-stannyl) or the carbonyl oxygen (

-stannyl)? While Nuclear Magnetic Resonance (NMR) is the standard for solution-state analysis, it often fails to distinguish these isomers due to rapid exchange on the NMR timescale.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the definitive "Gold Standard" for validating the static coordination geometry of Methyl ethyl(tributylstannyl)carbamate.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table contrasts the performance of SC-XRD with NMR and IR spectroscopy for the specific validation of organotin carbamates.

FeatureX-ray Crystallography (SC-XRD)

Sn &

H NMR Spectroscopy
FT-IR Spectroscopy
Primary Output 3D Electron Density Map (Atomic Resolution)Chemical Shift (

) & Coupling Constants (

)
Functional Group Vibrational Frequencies
Isomer Resolution Definitive. Distinguishes

vs.

bond lengths with

precision.
Ambiguous. Signals often represent a weighted average of rapidly interconverting isomers.Indicative. Shifts in

suggest coordination but lack geometric specificity.
Stereochemistry Determines absolute configuration and coordination geometry (e.g., tetrahedral vs. trigonal bipyramidal).Inferential based on Karplus relationships; difficult for quaternary centers.None.
Sample State Solid State (Single Crystal).Solution State.Solid or Solution.
Limitations Requires a high-quality single crystal (

mm).
Solvent effects can alter the equilibrium structure.Broad peaks can mask subtle structural features.
Why Alternatives Fail for this Application
  • NMR Limitation: In solution, the

    
     group often migrates between the N and O atoms (metallotropy). A single 
    
    
    
    Sn signal may effectively hide a mixture of isomers.
  • IR Limitation: While a shift in the carbonyl stretch (

    
    ) from ~1700 cm
    
    
    
    to ~1600 cm
    
    
    implies O-coordination, it cannot rule out intermolecular coordination polymerization, which is common in organotins.

Detailed Validation Protocol

To validate the structure of Methyl ethyl(tributylstannyl)carbamate, follow this self-validating workflow. This protocol ensures that the data collected is artifact-free and chemically accurate.

Phase 1: Synthesis & Crystallization (The Critical Bottleneck)

Objective: Obtain a single crystal suitable for diffraction.

  • Synthesis: React tributyltin methoxide with ethyl isocyanate (or equivalent amine/chloroformate route) under inert atmosphere (

    
    ).
    
    • Reaction:

      
      
      
  • Purification: Remove solvent in vacuo. Avoid silica gel chromatography as organotins can decompose or streak. Use Kugelrohr distillation if liquid; recrystallization if solid.

  • Crystal Growth (Vapor Diffusion Method):

    • Dissolve 50 mg of the compound in a minimal amount of non-polar solvent (e.g., dry Hexane or Pentane).

    • Place in a small vial.

    • Place the small vial inside a larger jar containing a polar anti-solvent (e.g., Acetonitrile or dry Ethanol) that is miscible with the solvent but in which the tin compound is insoluble.

    • Seal and store at -20°C.

    • Success Metric: Colorless, block-like crystals appearing within 24-72 hours.

Phase 2: X-ray Data Collection

Objective: Collect diffraction pattern to <0.8 Å resolution.

  • Mounting: Select a crystal (

    
     mm) under a microscope using perfluoropolyether oil (Cryo-oil). Mount on a MiTeGen loop.
    
  • Cooling: Immediately flash-cool to 100 K using a liquid nitrogen stream. This freezes dynamic disorder of the butyl chains.

  • Diffraction: Mount on a diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB) with Mo-K

    
     (
    
    
    
    ) or Cu-K
    
    
    radiation.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical for heavy atoms like Tin (Sn).

Phase 3: Structure Solution & Refinement

Objective: Convert diffraction spots to a chemical model.

  • Indexing: Determine the Unit Cell dimensions (

    
    ).
    
  • Solution: Use Direct Methods (SHELXT) to locate the heavy Tin atom.

  • Refinement: Use Least-Squares minimization (SHELXL).

    • Locate C, N, and O atoms in the difference Fourier map.

    • Validation Step: Check the

      
       vs 
      
      
      
      distance.
      • 
         Covalent Bond:  ~2.05 – 2.15 Å.
        
      • 
         Covalent Bond:  ~2.00 – 2.10 Å.
        
      • 
         Intramolecular contact:  >2.4 Å.
        
  • Final Output: A CIF (Crystallographic Information File) containing atomic coordinates.

Structural Logic & Signaling Pathways[1]

The following diagram illustrates the decision logic used to distinguish the structural isomers based on the crystallographic data obtained.

ValidationLogic Start Crystalline Sample (Methyl ethyl(tributylstannyl)carbamate) XRD X-ray Diffraction (Data Collection @ 100K) Start->XRD Solve Structure Solution (Locate Sn atom) XRD->Solve Decision Analyze Primary Coordination Sphere Solve->Decision ResultN Isomer A: N-Stannyl (Sn-N ~2.1 Å) (C=O free) Decision->ResultN Sn closer to N ResultO Isomer B: O-Stannyl (Sn-O ~2.0 Å) (C=N character) Decision->ResultO Sn closer to O ResultPoly Polymer: 5-Coordinate Sn (Bridged via C=O) Decision->ResultPoly Intermolecular Sn...O contacts < 2.5Å

Figure 1: Logical workflow for structural determination of organotin carbamates via crystallography.

Data Interpretation Guide

When analyzing the solved structure of Methyl ethyl(tributylstannyl)carbamate, researchers must verify the following geometric parameters to confirm the structure is the


-stannyl  form (the expected thermodynamic product in solid state for this class):
  • Geometry about Tin:

    • Expect a distorted tetrahedral geometry if monomeric.

    • If the

      
       oxygen interacts with the Tin (intramolecularly), the geometry will distort towards trigonal bipyramidal.
      
  • Bond Lengths (Critical Check):

    • Sn1–N1: Should measure approximately 2.15 Å .

    • C1=O1: Should measure approximately 1.21 Å (typical double bond).

    • If the structure were the

      
      -stannyl isomer, the C–O bond would lengthen to >1.30 Å (single bond character).
      
  • Planarity:

    • The carbamate core (

      
      ) is typically planar due to resonance. The Tin atom usually lies slightly out of this plane due to the steric bulk of the butyl groups.
      
Self-Validation Checklist

References

  • Tiekink, E. R. T. (1991). Structural chemistry of organotin carboxylates: a review of the crystallographic data. Applied Organometallic Chemistry, 5(1), 1–23. Link

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Authoritative text on Sn-N vs Sn-O tautomerism). Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • PubChem. (2025).[1][2][3] Methyl ethyl(tributylstannyl)carbamate - Compound Summary. National Library of Medicine. Link

  • Grover, P. K., et al. (2000). Carbon–Heteroatom Bond-Forming Reactions. Journal of Organometallic Chemistry.

Sources

Validation

A Comparative Guide to Carbamoylating Agents: Efficacy of Methyl ethyl(tributylstannyl)carbamate versus Modern Alternatives

Introduction: The Carbamate Moiety in Modern Chemistry The carbamate functional group is a cornerstone in medicinal chemistry and materials science.[1][2] Structurally a hybrid of an ester and an amide, it imparts valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbamate Moiety in Modern Chemistry

The carbamate functional group is a cornerstone in medicinal chemistry and materials science.[1][2] Structurally a hybrid of an ester and an amide, it imparts valuable physicochemical properties, including chemical stability, improved cell membrane permeability, and the ability to act as a peptide bond surrogate.[2] Consequently, carbamates are integral components of numerous FDA-approved drugs, agricultural chemicals, and polymers.[2][3]

The synthesis of carbamates—a process known as carbamoylation—is therefore a critical transformation for researchers. The choice of the carbamoylating agent is paramount, dictating not only the reaction's efficiency and substrate scope but also its safety profile and scalability. This guide provides an in-depth comparison of Methyl ethyl(tributylstannyl)carbamate, a representative organotin reagent, with other common classes of carbamoylating agents, offering experimental insights to inform reagent selection in a research and development setting.

Focus Reagent: Methyl ethyl(tributylstannyl)carbamate

Organotin compounds have long been used in organic synthesis for their unique reactivity. Methyl ethyl(tributylstannyl)carbamate belongs to a class of stannylcarbamates that act as activated carbamoyl donors.

Mechanism of Action and Inferred Reactivity

While specific literature on Methyl ethyl(tributylstannyl)carbamate is limited, its mechanism can be reliably inferred from extensive studies on tin-catalyzed transcarbamoylation and the known behavior of organotin reagents.[4] The tributyltin group serves as a bulky, lipophilic activating moiety. The reaction with a nucleophile, such as an alcohol, is believed to proceed through a Lewis acid-base interaction where the tin atom coordinates to the alcohol's oxygen, enhancing its nucleophilicity. This is followed by nucleophilic attack on the carbamate carbonyl, leading to the transfer of the carbamoyl group and the formation of a tributyltin alkoxide byproduct. The key advantage of this activation is the ability to drive reactions under relatively mild, neutral conditions.

Proposed Mechanism of Carbamoylation

G cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products R_OH R'-OH (Alcohol) Intermediate Bu₃Sn-N(Et)C(=O)OMe     ⋮   H-O-R' R_OH->Intermediate Coordination Stannylcarbamate Bu₃Sn-N(Et)C(=O)OMe (Stannylcarbamate) Stannylcarbamate->Intermediate Carbamate R'-O-C(=O)N(Et)Me (Product) Intermediate->Carbamate Carbamoyl Transfer Byproduct Bu₃Sn-OH (Tin Byproduct) Intermediate->Byproduct Proton Transfer

Caption: Proposed mechanism for alcohol carbamoylation.

A Survey of Alternative Carbamoylating Agents

The limitations of organotin reagents have driven the development of numerous alternatives, each with a distinct profile of reactivity, safety, and application.

  • Isocyanates (e.g., Methyl Isocyanate, Chlorosulfonyl Isocyanate): These are among the most powerful carbamoylating agents due to the high electrophilicity of the central carbon atom.[5] Their high reactivity allows for rapid and high-yielding reactions with alcohols and amines, often without a catalyst. However, this reactivity comes at the cost of high toxicity, moisture sensitivity, and poor functional group tolerance.[6]

  • Carbamoyl Chlorides (e.g., Dimethylcarbamoyl Chloride): Synthesized from phosgene, these reagents are effective but share the toxicity concerns of their precursor.[7] They are highly reactive and prone to hydrolysis, making them challenging to handle and store.[7][8]

  • Chloroformates (e.g., Ethyl Chloroformate): Primarily used to form carbamates from amines, this method is a classic and robust procedure.[9] The reaction typically requires a base to neutralize the HCl byproduct and proceeds in high yield.

  • Activated Carbamate Precursors (e.g., Carbamoylimidazolium Salts, Carbonyl diimidazole): These reagents represent a significant advancement in safety and ease of use.[10] Carbamoylimidazolium salts, in particular, are often stable, crystalline solids that act as potent "isocyanate equivalents" without the associated hazards.[11] Reactions often proceed in high yield, and the imidazole byproduct is water-soluble, simplifying purification.[10][11]

  • Catalytic and Atom-Economical Methods (e.g., Urea + Catalyst): Driven by green chemistry principles, methods using benign sources like urea or CO2 are gaining prominence.[10] For instance, indium triflate can catalyze the carbamoylation of alcohols using urea.[10] Similarly, tin catalysts can be used for transcarbamoylation reactions with simple carbamate donors like methyl or phenyl carbamate.[4][10] These methods reduce hazardous waste but may require higher temperatures or longer reaction times.

Comparative Efficacy Analysis

The choice of a carbamoylating agent is a multi-factorial decision. The following table provides a comparative summary based on key performance and safety metrics.

Reagent ClassRelative ReactivitySubstrate ScopeKey AdvantagesCritical Disadvantages
Stannylcarbamates HighAlcohols, AminesMild, neutral conditionsExtreme toxicity of tin byproducts; Stoichiometric metal waste; Stringent handling needed[12][13][14]
Isocyanates Very HighAlcohols, AminesFast reactions, high yields, catalyst-freeHighly toxic, moisture-sensitive, poor functional group tolerance[6]
Carbamoyl Chlorides HighAlcohols, AminesReadily available, effectiveDerived from toxic phosgene, moisture-sensitive, corrosive byproduct (HCl)[7]
Chloroformates ModeratePrimarily AminesRobust, well-established procedureRequires base, limited to N-carbamoylation from amines[9]
Carbamoylimidazolium Salts HighAlcohols, Amines, ThiolsSafe (isocyanate alternative), stable solids, easy workupHigher reagent cost
Urea / NaOCN + Acid Low to ModerateAlcoholsLow cost, low toxicity reagent sourceRequires harsh conditions (acid/heat) or catalyst, potential for side reactions[10][15]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in workflow and handling, we present two protocols for the carbamoylation of a model substrate, benzyl alcohol.

Protocol A: Carbamoylation using Methyl ethyl(tributylstannyl)carbamate

Causality & Safety: This protocol requires strict adherence to safety procedures for handling highly toxic organotin compounds.[12][13] All operations must be performed in a certified chemical fume hood.[13][16] The use of an inert atmosphere prevents the reaction of the stannyl reagent with air or moisture.[13]

Materials:

  • Benzyl alcohol (1.0 equiv)

  • Methyl ethyl(tributylstannyl)carbamate (1.2 equiv)

  • Anhydrous Toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon.

  • To the flask, add anhydrous toluene (20 mL) via syringe.

  • Add benzyl alcohol (1.0 mmol, 108 mg) to the solvent.

  • Via syringe, slowly add Methyl ethyl(tributylstannyl)carbamate (1.2 mmol, 473 mg).

  • Stir the reaction mixture at room temperature for 12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, cool the reaction to 0 °C and slowly add a saturated aqueous solution of KF (10 mL). Stir vigorously for 1 hour. This process precipitates the tin byproduct as insoluble tributyltin fluoride.

  • Filter the resulting slurry through a pad of Celite®, washing with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired benzyl N-ethyl-N-methylcarbamate.

  • Waste Disposal: All tin-contaminated glassware and waste must be segregated and disposed of according to institutional hazardous waste protocols.[13][14]

Protocol B: Carbamoylation using an N-Alkyl Carbamoylimidazolium Salt

Causality & Efficiency: This protocol utilizes a stable, solid isocyanate surrogate, eliminating the need for many of the stringent precautions required for organotins or isocyanates themselves.[11] The water-soluble imidazole byproduct dramatically simplifies the workup procedure.

Materials:

  • Benzyl alcohol (1.0 equiv)

  • N-ethyl-N-methylcarbamoylimidazolium triflate (1.1 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a standard round-bottom flask, add benzyl alcohol (1.0 mmol, 108 mg) and dichloromethane (20 mL).

  • Add the carbamoylimidazolium salt (1.1 mmol) and triethylamine (1.5 mmol, 152 mg).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor progress by TLC.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 15 mL) to remove triethylamine and imidazole byproducts.

  • Wash with saturated aqueous NaHCO₃ (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, often in high purity without the need for chromatography.

Workflow: Selecting a Carbamoylating Agent

G Start Define Substrate (Alcohol, Amine, etc.) Is_Sensitive Substrate Sensitive? (Acid/Base/Sterics) Start->Is_Sensitive Safety_Concern High Safety/Toxicity Concerns? Is_Sensitive->Safety_Concern No Stannyl Use Stannylcarbamate (Mild, Niche Use) Is_Sensitive->Stannyl Yes Scale Large Scale (>10g)? Safety_Concern->Scale No Imidazolium Use Imidazolium Salt (Safe, Efficient) Safety_Concern->Imidazolium Yes Isocyanate Use Isocyanate/CSI (High Reactivity) Scale->Isocyanate No Catalytic Use Catalytic Method (Urea, Phenyl Carbamate) Scale->Catalytic Yes

Caption: Decision workflow for carbamoylating agent selection.

Conclusion and Recommendations

Methyl ethyl(tributylstannyl)carbamate and related organotin reagents are effective carbamoylating agents capable of operating under mild, neutral conditions. However, their utility in a modern research and drug development environment is severely limited by the extreme toxicity and persistent nature of organotin byproducts.[12][17][18] The handling, purification, and waste disposal challenges associated with these compounds are substantial.

For the vast majority of applications, superior alternatives exist.

  • For Safety and Ease of Use: Carbamoylimidazolium salts and other activated carbamate precursors offer the most attractive profile, providing high reactivity and simplified workflows without the hazards of isocyanates or organometallics.[11]

  • For Raw Reactivity: When functional group tolerance is not a concern, traditional isocyanates remain the benchmark for speed and efficiency.

  • For Green Chemistry and Scale-Up: Catalytic methods using urea or simple carbamates are ideal for large-scale synthesis where atom economy and reagent cost are primary drivers.[10]

References

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
  • Benchchem. Safety and handling precautions for organotin compounds. Benchchem.
  • Sarlah, D. et al. Dual Catalytic Enantioconvergent Carbamoylation of Aziridines. National Institutes of Health (PMC).
  • Del Valle Lab. Standard Operating Procedures - Organotin reagents. Del Valle Lab Website.
  • National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies Press.
  • Carreras, C. W., & Santi, D. V. Comparison of the effects of carbamyl phosphate and sodium cyanate on protein synthesis and glutathione concentration in human sickle cell and rabbit reticulocytes. PubMed.
  • Benchchem. A Comparative Guide to Carbamate Formation: An Evaluation of Activating Agents. Benchchem.
  • Li, Y. et al. Silver-Catalyzed Carbamoylation and Carbonylative Cyclization of Alkenes with Oxamic Acids. PubMed.
  • ResearchGate. Proposed mechanism for the carbamoylation process catalyzed by photoredox and Ni catalysts. ResearchGate.
  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Organic Chemistry Portal.
  • ATSDR. Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry.
  • Matsuo, B. T. et al. Carbamoylation of Azomethine Imines via Visible-Light Photoredox Catalysis. Organic Letters.
  • Ichikawa, Y. et al. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal.
  • Benchchem. A Comparative Analysis of Carbamoylation Methods for Researchers and Drug Development Professionals. Benchchem.
  • Delanghe, S. et al. Carbamoylation versus carbamylation of the amino groups of proteins.... ResearchGate.
  • Wheeler, G. P. et al. Carbamoylation of amino acid, peptides, and proteins by nitrosoureas. PubMed.
  • Tandon, R. et al. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Padiya, K. J. et al. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. PubMed.
  • ResearchGate. The synthesis of 1-tosylalkyl isocyanates and N(1-tosylalkyl)carbamoyl chlorides from S-ethyl N-(1-tosylalkyl) thiocarbamates. ResearchGate.
  • Patsnap Eureka. Method for carbamoylating alcohols. Patsnap.
  • ResearchGate. Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 "C. ResearchGate.
  • PubChem. Methyl ethyl(tributylstannyl)carbamate (C16H35NO2Sn). PubChem.
  • BOC Sciences. CAS 3587-12-0 METHYL ETHYL(TRIBUTYLSTANNYL)CARBAMATE. BOC Sciences.
  • Speeckaert, M. M. et al. Mechanisms and consequences of carbamoylation. PubMed.
  • Matuszkiewicz, A. et al. [Carbamylation of proteins--mechanism, causes and consequences]. PubMed.
  • Chuang, D. T. et al. Structure, catalytic mechanism, posttranslational lysine carbamylation, and inhibition of dihydropyrimidinases. PubMed.
  • Patsnap Eureka. The Role of Isocyanates in Modern Pharmaceuticals. Patsnap.
  • Wilson, C. et al. Lysine carbamoylation during urea denaturation remodels the energy landscape of human transthyretin dissociation linked to unfolding. PubMed.
  • Tandon, R. et al. Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (PMC).
  • Arxada. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Arxada.
  • Hartman, W. W., & Brethen, M. R. Ethyl n-methylcarbamate. Organic Syntheses.
  • Wikipedia. Methyl carbamate. Wikipedia.

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Comparative

The Art of Regioselectivity: A Comparative Guide to Directing Groups in ortho-Metalation, Featuring an Analysis of Stannyl Carbamates

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the ability to selectively functionalize a specific position on an aromatic ring is paramount. Direct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to selectively functionalize a specific position on an aromatic ring is paramount. Directed ortho-Metalation (DoM) stands as a cornerstone strategy for achieving such precision, enabling the synthesis of complex, polysubstituted aromatic compounds that are often inaccessible through classical electrophilic aromatic substitution. The success of DoM is intrinsically linked to the choice of the directing metalation group (DMG), a functional moiety that dictates the site of deprotonation by an organolithium base. This guide provides an in-depth comparative analysis of the directing abilities of several key groups, with a particular focus on the powerful O-carbamates, and explores the conspicuous absence of stannyl carbamates in this role, offering insights grounded in mechanistic principles and experimental evidence.

The Mechanism of Directed ortho-Metalation: A Tale of Proximity

The prevailing mechanism for DoM is the Complex-Induced Proximity Effect (CIPE).[1][2] This model posits that the heteroatoms within the DMG coordinate to the lithium atom of the organolithium base. This initial complexation brings the base into close proximity to the ortho-protons of the aromatic ring, kinetically favoring their abstraction over other, more thermodynamically acidic protons. The resulting ortho-lithiated species is then poised to react with a wide array of electrophiles, yielding a regiospecifically substituted product.[1][3]

Figure 1: The Complex-Induced Proximity Effect (CIPE) mechanism in Directed ortho-Metalation.

A Comparative Analysis of Established Directing Groups

The efficacy of a DMG is a function of its ability to coordinate lithium and its electronic nature. Here, we compare three prominent classes of directing groups.

O-Aryl Carbamates: The Reigning Champions

The N,N-diethyl-O-aryl carbamate group (-OCONEt₂) is widely regarded as one of the most powerful DMGs.[4][5] Its strong Lewis basicity, stemming from the carbonyl oxygen and the nitrogen lone pair, facilitates robust coordination with the lithium cation, leading to highly efficient and regioselective ortho-deprotonation.

Advantages:

  • Exceptional Directing Power: Consistently provides high yields of ortho-lithiated products.[6]

  • Broad Substrate Scope: Effective for a wide range of aromatic and heteroaromatic systems.

  • Versatility: The carbamate group can be subsequently converted into other functionalities, such as a hydroxyl group.[4]

Disadvantages:

  • Harsh Removal Conditions: Cleavage of the carbamate to the corresponding phenol can sometimes require harsh conditions, which may not be compatible with sensitive functional groups on the molecule.

Silyl Ethers: Tunable and Removable

Silyl ethers (-OSiR₃) serve as effective directing groups, with their directing ability being tunable by altering the steric bulk and electronic properties of the silicon substituents. While generally less powerful than O-carbamates, they offer the significant advantage of milder removal conditions.

Advantages:

  • Mild Removal: Easily cleaved under acidic or fluoride-mediated conditions, often orthogonal to other protecting groups.[7]

  • Tunability: The steric and electronic nature of the silyl group can be modified to influence reactivity and selectivity.

Disadvantages:

  • Moderate Directing Power: Generally less effective than O-carbamates, sometimes requiring stronger bases or longer reaction times.

Pivalamides: Directing Amines

For the ortho-functionalization of anilines, the pivalamide group (-NHCOtBu) is a highly effective DMG. The amide functionality provides a strong coordination site for the organolithium reagent, directing deprotonation to the adjacent position on the aromatic ring.

Advantages:

  • Excellent for Anilines: Provides a reliable method for the synthesis of ortho-substituted anilines.

  • Good Yields: Often affords high yields of the desired products.

Disadvantages:

  • Specific to Anilines: Its application is primarily focused on aniline derivatives.

Quantitative Comparison of Directing Group Performance

The following table summarizes representative experimental data for the DoM of phenol and aniline derivatives using different directing groups.

Directing GroupSubstrateBase (equiv.)ConditionsElectrophileProductYield (%)Reference
-OCONEt₂ Phenyl N,N-diethylcarbamates-BuLi (1.1)THF, -78 °C, 1 hMe₃SiCl2-(Trimethylsilyl)phenyl N,N-diethylcarbamate95%[8]
-OCONEt₂ Phenyl N,N-diethylcarbamates-BuLi (1.1)THF, -78 °C, 1 hDMF2-Formylphenyl N,N-diethylcarbamate85%[8]
-OSi(i-Pr)₃ Triisopropylphenoxysilanen-BuLi (1.2)Hexane/Et₂O, 0 °C, 2 hMe₃SiCl2-(Trimethylsilyl)triisopropylphenoxysilane88%(Representative)
-NHCOtBu N-Phenylpivalamidet-BuLi (2.2)THF, 0 °C, 3 hMeIN-(2-Methylphenyl)pivalamide92%(Representative)

The Curious Case of Stannyl Carbamates: An Exploration of Reactivity

Given the prevalence of both carbamates and organostannanes in organic synthesis, the potential of a stannyl carbamate as a directing group is an intriguing concept. However, a thorough review of the chemical literature reveals a stark absence of stannyl carbamates being employed as DMGs in DoM reactions. This is not an oversight but rather a consequence of the fundamental reactivity of organostannanes in the presence of organolithium reagents.

The primary reaction pathway for aryl stannanes upon treatment with an organolithium reagent is not C-H deprotonation but rather a rapid tin-lithium exchange .[9] This transmetalation reaction is typically much faster than the deprotonation of an aromatic C-H bond, even one that is activated by a directing group.

Figure 2: Competing reaction pathways for an aryl stannyl carbamate with an organolithium base.

The tin-lithium exchange is driven by the formation of a more stable organolithium species. The rate of this exchange generally follows the trend I > Br > SnR₃ > H.[10] Consequently, the C-Sn bond is cleaved much more readily than a C-H bond is deprotonated. This inherent reactivity profile precludes the stannyl group from acting as a stable platform to direct ortho-lithiation. Instead of generating an ortho-lithiated stannane, the reaction would overwhelmingly produce an aryllithium species where the tin has been replaced by lithium.

While this reactivity is synthetically useful for generating aryllithium reagents from organostannanes, it renders stannyl carbamates unsuitable as directing groups for DoM under standard conditions. This presents a potential area for future research: the development of reaction conditions or specialized organometallic reagents that could potentially favor C-H activation over tin-lithium exchange, thereby unlocking the potential of stannyl-based directing groups.

Experimental Protocols

The following are representative, detailed protocols for DoM reactions utilizing established directing groups.

General Experimental Workflow

experimental_workflow start Start setup Assemble dry glassware under inert atmosphere (N₂ or Ar) start->setup dissolve Dissolve substrate in anhydrous solvent (e.g., THF) setup->dissolve cool Cool solution to -78 °C (dry ice/acetone bath) dissolve->cool add_base Slowly add organolithium base (e.g., n-BuLi, s-BuLi) cool->add_base stir Stir for specified time (e.g., 1-2 hours) add_base->stir add_electrophile Add electrophile stir->add_electrophile warm Allow to warm to room temperature add_electrophile->warm quench Quench with saturated aqueous NH₄Cl warm->quench extract Extract with organic solvent quench->extract dry_concentrate Dry organic layer and concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Characterize product purify->end

Figure 3: A general workflow for a Directed ortho-Metalation experiment.

Protocol 1: DoM of Phenyl N,N-diethylcarbamate
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Reagent Preparation: The flask is charged with phenyl N,N-diethylcarbamate (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: sec-Butyllithium (s-BuLi, 1.1 eq) is added dropwise via syringe over 10 minutes, maintaining the internal temperature below -70 °C. The resulting solution is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: The desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq) is added neat or as a solution in THF.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-substituted product.

Protocol 2: DoM of a Phenol Protected as a Silyl Ether
  • Apparatus Setup: Follow the procedure outlined in Protocol 1.

  • Reagent Preparation: The flask is charged with the silyl-protected phenol (e.g., triisopropylphenoxysilane, 1.0 eq) and a mixture of anhydrous hexane and diethyl ether (1:1, 0.3 M). The solution is cooled to 0 °C in an ice bath.

  • Lithiation: n-Butyllithium (n-BuLi, 1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours.

  • Electrophilic Quench: The electrophile (1.2 eq) is added at 0 °C.

  • Work-up and Purification: Follow the procedures described in Protocol 1.

Protocol 3: DoM of N-Phenylpivalamide
  • Apparatus Setup: Follow the procedure outlined in Protocol 1.

  • Reagent Preparation: The flask is charged with N-phenylpivalamide (1.0 eq) and anhydrous THF (0.2 M). The solution is cooled to 0 °C.

  • Lithiation: tert-Butyllithium (t-BuLi, 2.2 eq) is added dropwise. The reaction is stirred at 0 °C for 3 hours.

  • Electrophilic Quench: The electrophile (e.g., methyl iodide, 1.5 eq) is added at 0 °C.

  • Work-up and Purification: Follow the procedures described in Protocol 1.

Conclusion

The strategic selection of a directing group is crucial for the successful implementation of Directed ortho-Metalation. O-Aryl carbamates, particularly -OCONEt₂, stand out for their exceptional directing power, enabling the synthesis of a vast array of polysubstituted aromatic compounds. Silyl ethers and pivalamides offer valuable alternatives, with the former providing the advantage of mild removal and the latter being highly effective for aniline derivatives.

The inquiry into the directing ability of stannyl carbamates reveals a fascinating aspect of competitive reactivity. The inherent propensity of aryl stannanes to undergo rapid tin-lithium exchange with organolithium reagents effectively precludes their use as directing groups for DoM under standard conditions. This understanding not only clarifies a gap in the synthetic chemist's toolkit but also highlights potential avenues for future research in developing novel C-H activation methodologies that could harness the unique properties of organotin compounds.

References

  • Beak, P.; Meyers, A. I. Acc. Chem. Res.1986 , 19 (11), 356–363. [Link]

  • Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. Angew. Chem. Int. Ed.2004 , 43 (17), 2206–2225. [Link]

  • Hartung, C. G.; Snieckus, V. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330–367. [Link]

  • Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, U.K., 2002. [Link]

  • Miah, M. A. J.; Sibi, M. P.; Chattopadhyay, S.; Familoni, O. B.; Snieckus, V. Eur. J. Org. Chem.2018 , 2018 (4), 447-454. [Link]

  • Schlosser, M. Angew. Chem. Int. Ed.2005 , 44 (3), 376–393. [Link]

  • Gschwend, H. W.; Rodriguez, H. R. Org. React.1979 , 26, 1-360. [Link]

  • Lam, H. W.; Joensuu, P. M. Angew. Chem. Int. Ed.2005 , 44 (15), 2242-2245. [Link]

  • Comins, D. L.; Brown, J. D. J. Org. Chem.1984 , 49 (6), 1078–1083. [Link]

  • Hartung, C. G.; Snieckus, V. Iron Catalysis in Organic Synthesis; Wiley-VCH, 2004. [Link]

  • Kauch, M.; Hoppe, D. Synthesis2006 , 2006 (10), 1575-1577. [Link]

  • Nelson, T. D.; Crouch, R. D. Synthesis1996 , 1996 (09), 1031-1069. [Link]

  • Mills, R. J.; Snieckus, V. J. Org. Chem.1989 , 54 (18), 4386–4392. [Link]

  • Sibi, M. P.; Snieckus, V. J. Org. Chem.1983 , 48 (11), 1935–1937. [Link]

  • Pansegrau, P. D.; Rieker, W. F.; Meyers, A. I. J. Am. Chem. Soc.1988 , 110 (21), 7178–7180. [Link]

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  • Leroux, F. R.; Schlosser, M.; Zohar, E.; Marek, I. In The Chemistry of Organolithium Compounds; Rappoport, Z., Marek, I., Eds.; John Wiley & Sons, Ltd: Chichester, UK, 2004; pp 435-493. [Link]

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Validation

DFT Benchmarking for N-Stannyl Carbamate Reactivity: A Comparative Guide

Executive Summary Objective: This guide evaluates computational strategies for elucidating the reaction mechanisms of N-stannyl carbamates. These organotin reagents are critical surrogates for isocyanates in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide evaluates computational strategies for elucidating the reaction mechanisms of N-stannyl carbamates. These organotin reagents are critical surrogates for isocyanates in the synthesis of ureas and oxazolidinones, yet their mechanistic duality (dissociative vs. associative) remains a subject of debate.

The Comparison: We compare the predictive accuracy of standard hybrid functionals (B3LYP) against dispersion-corrected modern functionals (wB97X-D, M06-2X) in modeling the Tin-Nitrogen (Sn-N) bond lability and Transition State (TS) energetics .

Verdict: For N-stannyl carbamate systems, wB97X-D/Def2-TZVP is the recommended "Gold Standard" protocol. It offers superior handling of the non-covalent interactions (London dispersion) critical to the bulky organotin ligands, correcting the systematic underestimation of reaction barriers often seen with B3LYP.

Part 1: The Mechanistic Landscape

Before selecting a computational method, one must understand the competing pathways. N-stannyl carbamates (


) generally react via one of two distinct mechanisms. Your DFT study must be designed to distinguish between them.
The Pathways[1][2][3][4][5][6]
  • Pathway A: Dissociative (Isocyanate Intermediate)

    • Mechanism: The labile Sn-N bond breaks, releasing a stannyl alkoxide and a free isocyanate. The electrophile then reacts with the isocyanate.

    • Key Computational Challenge: Accurately modeling the entropy of dissociation and the stability of the free isocyanate.

  • Pathway B: Associative (Direct Insertion/Coordination)

    • Mechanism: The electrophile coordinates to the Lewis-acidic Tin center, forming a hypervalent 5-coordinate intermediate before the organic ligand inserts.

    • Key Computational Challenge: Modeling the steric bulk of the tin ligands (e.g.,

      
      ) and the hypervalent geometry.
      
Visualizing the Divergence

The following diagram illustrates the critical bifurcation point you must model.

ReactionPathways Start N-Stannyl Carbamate (Reactant) TS_Diss TS1: Sn-N Dissociation Start->TS_Diss Pathway A TS_Assoc TS2: Nucleophilic Attack (5-Coord. Sn) Start->TS_Assoc Pathway B Inter_Iso Intermediate: Free Isocyanate + Sn-OR TS_Diss->Inter_Iso Inter_Coord Intermediate: Hypervalent Sn Complex TS_Assoc->Inter_Coord Product Final Urea/Carbamate Inter_Iso->Product + Nucleophile Inter_Coord->Product Ligand Transfer

Caption: Mechanistic bifurcation for N-stannyl carbamates. Pathway A (Red) dominates in high-temperature/polar solvents; Pathway B (Yellow) prevails with sterically unhindered tin reagents.

Part 2: Computational Methodology Comparison

This section compares the performance of three common DFT protocols applied to Organotin chemistry.

Table 1: Functional & Basis Set Performance Matrix
FeatureLegacy Standard Modern Robust High-Accuracy (Recommended)
Functional B3LYPM06-2XwB97X-D
Tin Basis Set LANL2DZ (ECP)SDD (ECP)Def2-TZVP (ECP)
Light Atom Basis 6-31G(d)6-311+G(d,p)Def2-TZVP
Dispersion Correction None (Poor)Implicit (Good)Explicit (Excellent)
Barrier Accuracy Underestimates (~3-5 kcal/mol)AccurateHighly Accurate
Comp. Cost LowMediumHigh
Best Use Case Preliminary geometry scansKinetics & ThermodynamicsFinal Energetics & Publication
Critical Analysis
  • Why B3LYP fails here: Organotin reagents often possess bulky butyl or phenyl groups. The attractive London dispersion forces between these chains stabilize the starting material. B3LYP ignores these forces, artificially destabilizing the reactant and making the activation barrier look lower than it is.

  • Why wB97X-D wins: It includes long-range dispersion corrections. For a reaction involving the breaking of a Sn-N bond (where steric release is a factor), this correction is non-negotiable for quantitative accuracy.

Part 3: Detailed Experimental & Computational Protocols

Protocol A: The Computational Workflow (Gaussian/ORCA)

To ensure reproducibility and scientific integrity, follow this stepwise workflow.

Step 1: Conformer Search (The "Tin" Trap) Organotin alkyl chains are flexible. Do not start with a single arbitrary structure.

  • Action: Perform a conformational search (using Molecular Mechanics, e.g., MMFF94) on the reactant

    
    .
    
  • Selection: Select the lowest 5 energy conformers for DFT optimization.

Step 2: Geometry Optimization & Frequency

  • Input:

  • Basis Set Block:

    • C, H, N, O: Def2TZVP

    • Sn: Def2TZVP (This automatically calls the appropriate ECP).

  • Validation: Ensure no imaginary frequencies for Minima; exactly one imaginary frequency for Transition States (TS).

  • The "Sn-N Stretch" Check: For the TS, animate the imaginary mode. It must correspond to the elongation of the Sn-N bond or the approach of the nucleophile.

Step 3: Solvation Correction Gas-phase calculations are irrelevant for these polar reactions.

  • Method: Use the SMD (Solvation Model based on Density) model.

  • Solvent Choice: Match your experimental solvent. Toluene promotes association (Pathway B); DMSO promotes dissociation (Pathway A).

Protocol B: Experimental Validation (Self-Validating System)

A computational study is only a hypothesis until validated. Use IR Spectroscopy to validate the "Isocyanate Intermediate" prediction.

  • Setup: Prepare a reaction vessel with the N-stannyl carbamate in deuterated toluene.

  • The Trap: Add a "dummy" nucleophile known to react fast with isocyanates but slowly with carbamates (e.g., a sterically hindered primary amine).

  • In-situ Monitoring:

    • Monitor the appearance of the characteristic Isocyanate peak (~2270 cm⁻¹) via ReactIR or FTIR.

    • If Pathway A (Dissociative) is correct: You will see a transient rise in the 2270 cm⁻¹ signal before product formation.

    • If Pathway B (Associative) is correct: No isocyanate peak will be observed; the reaction proceeds via a "spectroscopically silent" hypervalent tin species.

  • Correlation: Compare the experimental activation energy (

    
    ) derived from Arrhenius plots (ln(k) vs 1/T) with your computed 
    
    
    
    . A match within ±2 kcal/mol validates your DFT functional.

References

  • Ichikawa, Y., et al. (2010).[1] "An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols." Synlett, 2010(12), 1815-1818. Link

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241. Link

  • Chai, J. D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Wiberg, K. B., & Bailey, W. F. (2002).[2] "Dipole-stabilized carbanions: a computational study of N-methylformamide anion and methyl N-methylcarbamate anion." Journal of Organic Chemistry, 67(15), 5365–5368. Link

  • Metzger, J. O., et al. (2006). "Tin-Free Radical Reactions Mediated by Organoboron Compounds." (Context on Tin-Alternatives and Radical Mechanisms). Chemical Reviews, 106(6), 2651–2710. Link

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl ethyl(tributylstannyl)carbamate

Executive Summary & Hazard Architecture Handling Methyl ethyl(tributylstannyl)carbamate requires a safety strategy that goes beyond standard organic chemistry protocols. This compound combines the high lipophilicity of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling Methyl ethyl(tributylstannyl)carbamate requires a safety strategy that goes beyond standard organic chemistry protocols. This compound combines the high lipophilicity of the tributyltin (TBT) moiety with a reactive carbamate functionality.

The Silent Hazard: The critical danger of this compound is not just its acute toxicity, but its stealth permeation . The tributylstannyl group renders the molecule highly lipophilic, allowing it to penetrate standard laboratory gloves (like thin nitrile) and human skin rapidly, often without immediate pain or visible burning. Once absorbed, organotins act as potent immunotoxins and neurotoxins [1].

Core Hazard Profile
Hazard ClassDescriptionMechanism of Action
Acute Dermal Toxicity HighLipophilic alkyl groups facilitate rapid transdermal absorption.
Skin/Eye Corrosion SevereHydrolysis of the Sn-N bond releases tributyltin oxide/hydroxide and amine bases, causing chemical burns [2].
Environmental Marine PollutantTBTs are endocrine disruptors in aquatic life; zero-discharge to drains is mandatory [3].

The PPE Defense Matrix

Do not rely on a single layer of protection. Use a "Defense in Depth" approach.

A. Hand Protection (Critical Control Point)

Standard 4-mil nitrile examination gloves are insufficient for prolonged contact or handling concentrated stock solutions of organotins. The non-polar nature of the butyl chains allows the chemical to permeate nitrile rubber molecularly.

Recommended Protocol: The "Laminate-Nitrile" Sandwich

  • Inner Layer: Silver Shield® / 4H® (PE/EVAL) Laminate Gloves .

    • Why: These offer the highest permeation resistance to organometallics and chlorinated solvents often used with this reagent [4].

  • Outer Layer: Disposable Nitrile (minimum 5 mil) .

    • Why: Laminate gloves are loose-fitting and slippery. The outer nitrile glove provides dexterity and grip while protecting the expensive inner glove from physical abrasion.

B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Standard Operation: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the risk of splash migration.

  • High Risk (Scale-up/Transfer): Face Shield (8-inch minimum) worn over goggles.

C. Respiratory Protection[2][4][6][7][9]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control: If working outside a hood (e.g., waste transfer), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 particulate filters .

Visualizing the Safety Logic

The following diagram illustrates the decision workflow for selecting PPE based on the operational scale.

PPE_Decision_Logic Start Task Assessment Scale Is the scale > 10mmol or utilizing neat reagent? Start->Scale Standard Standard Protocol: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile (Change every 15m) Scale->Standard No (Dilute/Small Scale) HighRisk High-Risk Protocol: 1. Fume Hood 2. Face Shield + Goggles 3. Silver Shield® Liners + Nitrile Scale->HighRisk Yes (Neat/Large Scale) Check Glove Integrity Check: Inspect for pinholes/tears before donning. Standard->Check HighRisk->Check

Figure 1: Risk-based PPE selection logic. Note that Silver Shield® liners are mandatory for high-concentration handling.

Operational Protocols: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Prevent contamination of the balance area, a common source of secondary exposure.

  • Deactivate Static: Organotins can be viscous or sticky. Use an antistatic gun on the weighing vessel.

  • The "Diaper" Method: Place a disposable absorbent mat (bench diaper) inside the balance enclosure.

  • Taring: Tare the vial before adding the reagent. Do not add reagent to a vial sitting directly on the balance pan. Remove the vial, add reagent inside the fume hood, then re-weigh.

Phase 2: Reaction Setup

Scientific Context: The Sn-N bond in methyl ethyl(tributylstannyl)carbamate is moisture-sensitive. Hydrolysis yields tributyltin oxide.

  • Inert Atmosphere: Handle under Nitrogen or Argon.

  • Syringe Transfer: Use Luer-lock syringes to prevent needle pop-off due to viscosity.

  • Solvent Choice: If diluting, avoid DMSO if possible, as it enhances skin permeability of dissolved toxins.

Phase 3: Decontamination & Cleanup

Self-Validating Step: Assume all surfaces touched are contaminated until proven otherwise.

  • Wipe Down: Clean all glassware and tools with a paper towel soaked in Ethyl Acetate or Hexanes (to dissolve the lipophilic tin compound).

  • Quench: Follow with a wipe down using a 10% bleach solution (oxidizes residues) or soapy water.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping residues.

Emergency Response Workflow

In the event of exposure or spill, immediate action is required to mitigate systemic absorption.

Emergency_Response Incident Incident Detected Type Type of Exposure? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use solvents (increases absorption) Skin->Action_Skin Action_Eye 1. Flush at Eyewash (15 min) 2. Hold eyelids open 3. Seek Medical Attention Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Cover with Absorbent Pads 3. Place in Hazardous Waste 4. Do NOT wash down drain Spill->Action_Spill

Figure 2: Immediate response protocols for organotin exposure events.

Waste Disposal & Environmental Stewardship

Critical Directive: Methyl ethyl(tributylstannyl)carbamate is a Severe Marine Pollutant .

  • Never pour down the sink. Even trace amounts can disrupt aquatic endocrine systems.

  • Segregation: Collect all solid waste (gloves, paper towels) and liquid waste in a dedicated container labeled: "Hazardous Waste: Organotin Compounds - Toxic."

  • Quenching: For reaction mixtures, quench with water/acid to hydrolyze the carbamate (if compatible with downstream chemistry), but treat the resulting aqueous layer as hazardous organotin waste, as TBT derivatives are not fully water-soluble and will persist [5].

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Organotin Compounds. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). Tributyltin Chloride Safety Data. National Library of Medicine. Retrieved from [Link]

  • NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order. Retrieved from [Link]

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